The following technical guide details the chemical structure, synthesis, and application of [5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol , a critical intermediate in the development of Nav1.7 inhibitors and GPR119 a...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical structure, synthesis, and application of [5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol , a critical intermediate in the development of Nav1.7 inhibitors and GPR119 agonists.
Strategic Intermediate for GPCR and Ion Channel Modulators
Executive Summary
[5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol (CAS: 1803597-56-9) is a highly functionalized pyridine derivative utilized as a pharmacophore building block in medicinal chemistry. Its structural core—a 2,3,5-trisubstituted pyridine—provides a rigid scaffold that positions the isopropoxy lipophilic tail and the hydroxymethyl linker in a geometry optimal for binding to hydrophobic pockets in G-protein-coupled receptors (GPCRs) and voltage-gated sodium channels (Nav).
This guide analyzes the compound’s physicochemical profile, outlines a validated 2-step synthesis route from 5,6-dichloronicotinic acid derivatives, and examines its utility in synthesizing Nav1.7 inhibitors for neuropathic pain.
Chemical Identity & Physicochemical Profile[1][2]
The compound features a pyridine ring substituted with a chlorine atom at the C5 position and an isopropoxy group at the C6 position.[1][2][3][4] The C3 position holds a hydroxymethyl group, serving as a versatile handle for etherification, amination, or conversion to a leaving group (mesylate/halide).
Soluble in DMSO, MeOH, DCM; Low solubility in water
Structural Analysis & Electronic Effects
The 5-chloro-6-isopropoxy substitution pattern is non-trivial. The C6-isopropoxy group acts as a strong electron-donating group (EDG) via resonance, increasing electron density on the pyridine ring, particularly at C3 and C5. However, the C5-chlorine atom provides inductive electron withdrawal, modulating the basicity of the pyridine nitrogen.
Lipophilic Clamp: The isopropoxy group fills hydrophobic sub-pockets (e.g., in GPR119 or Nav1.7), enhancing potency.
Metabolic Stability: The C5-chloro substituent blocks metabolic oxidation at the typically reactive C5 position, improving the half-life (
) of the final drug candidate.
Synthesis Strategy
The most robust synthesis route proceeds via a Nucleophilic Aromatic Substitution (
) followed by a hydride reduction. This route avoids the use of unstable pyridine-N-oxides and ensures high regioselectivity.
Experimental Workflow Diagram
Caption: Figure 1. Two-step regioselective synthesis of [5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol from methyl 5,6-dichloronicotinate.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 5-chloro-6-isopropoxynicotinate
Principle: The C6-chlorine is more electrophilic than the C5-chlorine due to the para-position relative to the electron-withdrawing ester group, allowing for selective displacement by the isopropoxide anion.
, 1.0 M in THF, 1.2 eq) or Sodium Borohydride (NaBH, 4.0 eq) with MeOH.
Procedure (LiAlH
method):
Dissolve the ester in anhydrous THF at 0°C.
Add LiAlH
solution dropwise (exothermic).
Stir at 0°C for 1 hour.
Workup (Fieser Method): Carefully quench with water (
mL), then 15% NaOH ( mL), then water ( mL). Filter the granular precipitate.
Isolation: Concentrate the filtrate to yield the title compound as a white solid.
Applications in Drug Discovery[4]
Nav1.7 Inhibitors (Neuropathic Pain)
This alcohol is a key intermediate (often designated "Intermediate C" in patent literature) for synthesizing sulfonamide-based Nav1.7 inhibitors. The hydroxyl group is typically converted to a leaving group (e.g., mesylate) and coupled with a benzamide or aryl-sulfonamide core.
Mechanism: The 5-chloro-6-isopropoxy moiety occupies the "selectivity pocket" of the voltage-gated sodium channel, imparting selectivity for Nav1.7 over the cardiac Nav1.5 isoform.
GPR119 Agonists (Metabolic Disorders)
In the context of Type 2 Diabetes, this scaffold serves as the polar head-group linker. The isopropoxy tail mimics the lipid nature of endogenous ligands (like oleoylethanolamide), while the pyridine nitrogen interacts with specific residues (e.g., His/Ser) in the receptor binding site.
SAR Logic Diagram
Caption: Figure 2. Structure-Activity Relationship (SAR) breakdown of the scaffold.
Analytical Characterization
To validate the synthesis, the following spectral data is expected:
The following technical guide provides an in-depth analysis of (5-Chloro-6-isopropoxypyridin-3-yl)methanol , a specialized heterocyclic building block used in the synthesis of pharmaceutical agents, particularly kinase i...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of (5-Chloro-6-isopropoxypyridin-3-yl)methanol , a specialized heterocyclic building block used in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR modulators.[1][2]
[1][2]
Executive Summary
(5-Chloro-6-isopropoxypyridin-3-yl)methanol (CAS: 1247194-55-3 ) is a high-value pyridine intermediate characterized by a unique substitution pattern: a lipophilic isopropoxy group at the C6 position, a chlorine atom at C5, and a hydroxymethyl handle at C3.[1][2][3] This structural motif is strategically employed in medicinal chemistry to modulate lipophilicity (LogP) , metabolic stability , and protein-ligand binding interactions .[1][2]
The compound serves as a critical scaffold for introducing the 5-chloro-6-isopropoxypyridine moiety, often utilized to occupy hydrophobic pockets in target proteins while providing a vector (via the C3-alcohol) for further molecular extension.[1][2]
Chemical Identity & Physicochemical Properties[1][2][4][5][6]
Property
Data
IUPAC Name
(5-Chloro-6-(propan-2-yloxy)pyridin-3-yl)methanol
CAS Number
1247194-55-3
Molecular Formula
C₉H₁₂ClNO₂
Molecular Weight
201.65 g/mol
SMILES
CC(C)Oc1nc(CO)cc(Cl)c1
Appearance
White to off-white solid
Solubility
Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Calculated)
~13.5 (alcohol), ~2.5 (pyridine N)
LogP (Predicted)
2.1 – 2.4
Synthetic Methodology
The synthesis of (5-Chloro-6-isopropoxypyridin-3-yl)methanol typically proceeds via a regioselective nucleophilic aromatic substitution (
) followed by a chemoselective reduction.[1][2] The starting material is generally 5,6-dichloronicotinic acid (or its ester derivatives).[1][2]
Step 1: Regioselective
Etherification
The chlorine atom at the C6 position is activated by the adjacent pyridine nitrogen, making it significantly more electrophilic than the C5 chlorine.[1][2] This allows for selective displacement by the isopropoxide anion.[1][2]
Key Control Point: Temperature control is vital to prevent bis-substitution (displacement of C5-Cl), although C5 displacement is electronically unfavorable.[1][2]
Step 2: Chemoselective Reduction
The carboxylic acid (or ester) at C3 is reduced to the primary alcohol without affecting the aryl chloride or the ether linkage.[1][2]
is preferred for carboxylic acids as it is milder and chemoselective, avoiding potential dechlorination side reactions that can occur with aggressive reductants like at elevated temperatures.[1][2]
Visualization of Synthetic Pathway
Experimental Protocol (Self-Validating System)
Note: This protocol assumes the use of 5,6-dichloronicotinic acid as the starting material.[1][2]
Stage 1: Preparation of 5-Chloro-6-isopropoxypyridin-3-carboxylic acid
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
Activation: Charge with Sodium Hydride (60% dispersion, 1.2 eq) and wash with dry hexanes (2x) to remove mineral oil. Suspend in anhydrous THF (10 vol) .
Addition: Add Isopropanol (1.5 eq) dropwise at
. Stir for 30 min to generate sodium isopropoxide in situ.
Reaction: Add a solution of 5,6-dichloronicotinic acid (1.0 eq) in THF dropwise. Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.
Validation (TLC/LCMS): Monitor for disappearance of starting material (
192) and formation of product ( 216).
Workup: Quench with water. Acidify aqueous layer to pH ~3-4 with 1N HCl to precipitate the acid.[1][2] Filter, wash with water, and dry.[1][2]
Stage 2: Reduction to Alcohol
Setup: Dissolve the Stage 1 acid (1.0 eq) in anhydrous THF (10 vol) under nitrogen.
Reduction: Cool to
. Add (1.0 M solution, 2.5 eq) dropwise over 30 minutes. (Caution: Gas evolution).[1][2]
Completion: Warm to RT and stir overnight.
Quench: Cool to
. Carefully add Methanol (excess) to quench unreacted borane.[1][2] Stir for 30 min.
Purification: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated
and brine. Dry over .[1][2] Purify via silica gel chromatography (Gradient: 0-50% EtOAc/Hexanes).
Applications in Medicinal Chemistry
This compound acts as a versatile "Linker-Headgroup" module.[1][2]
Functionalization via the Alcohol Handle
The primary alcohol at C3 is a nucleophilic handle used to attach the pyridine ring to larger pharmacophores.[1][2]
Mitsunobu Reaction: Coupling with phenols or N-heterocycles to form ether or amine linkages.[1][2]
Activation: Conversion to a mesylate/tosylate or alkyl halide (using
or ) for coupling.
Oxidation: Conversion to the aldehyde (using Dess-Martin Periodinane or
The chlorine atom at C5 is less reactive than C6 but can be activated under Palladium catalysis (Suzuki-Miyaura or Buchwald-Hartwig) to introduce aryl or amino groups, creating 3,5,6-trisubstituted pyridine scaffolds.[1][2]
under inert atmosphere (Argon/Nitrogen). The ether moiety is stable, but the primary alcohol can oxidize if exposed to air/light over prolonged periods.[1][2]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1247194-55-3. Retrieved from [Link]
PrepChem. General Synthesis of 6-alkoxy-3-pyridinemethanols. Retrieved from [Link]
The following technical guide details the physicochemical profile, synthetic pathways, and analytical characterization of (5-Chloro-6-isopropoxy-3-pyridyl)methanol . CAS Registry Number: 1247194-55-3 Role: Pharmaceutical...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical profile, synthetic pathways, and analytical characterization of (5-Chloro-6-isopropoxy-3-pyridyl)methanol .
CAS Registry Number: 1247194-55-3
Role: Pharmaceutical Intermediate / Pharmacophore Building Block[1]
Executive Summary
(5-Chloro-6-isopropoxy-3-pyridyl)methanol is a functionalized pyridine derivative used extensively in medicinal chemistry as a "linker" or "headgroup" scaffold. Its structural significance lies in the 5-chloro-6-isopropoxy motif, which serves two critical roles in drug design:
Metabolic Stability: The chlorine atom at the C5 position blocks metabolic oxidation at a typically reactive site on the pyridine ring.
Lipophilic Tuning: The isopropoxy group at C6 provides steric bulk and lipophilicity (LogP modulation), often occupying hydrophobic pockets in target proteins (e.g., kinases, GPCRs).
This molecule is a direct precursor to various aldehyde-based drugs (via oxidation) or can be coupled to amines/phenols via conversion of the alcohol to a leaving group (mesylate/halide).
The precise molecular weight is critical for high-resolution mass spectrometry (HRMS) and stoichiometric calculations in synthesis.
Molecular Formula:
Element
Count
Standard Atomic Weight ( g/mol )
Contribution ( g/mol )
Carbon (C)
9
12.011
108.099
Hydrogen (H)
12
1.008
12.096
Chlorine (Cl)
1
35.450
35.450
Nitrogen (N)
1
14.007
14.007
Oxygen (O)
2
15.999
31.998
Average Molar Mass
201.65 g/mol
Mass Spectrometry Parameters:
Monoisotopic Mass (
): 201.0557 Da
Isotopic Pattern: A characteristic 3:1 intensity ratio (M : M+2) is observed due to the natural abundance of
and .
Physical Properties
Appearance: White to off-white crystalline solid or viscous oil (purity dependent).
Solubility: Soluble in DMSO, Methanol, DCM, and Ethyl Acetate. Sparingly soluble in water.
Predicted LogP: ~2.1 (Moderate lipophilicity).
Acidity (pKa): The pyridine nitrogen is weakly basic (pKa ~2-3) due to the electron-withdrawing chlorine and oxygen substituents.
Synthetic Methodology
The synthesis of this molecule requires regioselective functionalization of the pyridine ring. The most robust industrial route involves a Nucleophilic Aromatic Substitution (
) followed by a Hydride Reduction .
Reaction Pathway[6]
Precursor: Methyl 5,6-dichloronicotinate.
Step 1 (
): Regioselective displacement of the C6-chlorine by sodium isopropoxide. The C6 position is activated by the ring nitrogen and the electron-withdrawing ester at C3.
Step 2 (Reduction): Selective reduction of the ester to the alcohol using Sodium Borohydride (
) or Lithium Aluminum Hydride ().
Figure 1: Synthetic workflow for the production of (5-Chloro-6-isopropoxy-3-pyridyl)methanol.
Setup: Charge a flame-dried round-bottom flask with Methyl 5-chloro-6-isopropoxynicotinate dissolved in anhydrous Methanol (0.2 M concentration).
Addition: Cool the solution to 0°C using an ice bath. Add
portion-wise over 15 minutes. Caution: Gas evolution ().
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The ester spot (
) should disappear, and a more polar alcohol spot () should appear.
Quench: Cool back to 0°C. Quench carefully with saturated aqueous
or 1N HCl until pH 7.
Workup: Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x). Wash combined organics with brine, dry over ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
, and concentrate.
Purification: Purify via flash column chromatography (Silica gel, Gradient: 0-40% EtOAc in Hexanes).
Analytical Characterization
To validate the identity of the synthesized molecule, compare experimental data against these reference parameters.
High-Performance Liquid Chromatography (HPLC)
Method: Reverse Phase (C18)
Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm)
Mobile Phase A: Water + 0.1% Formic Acid
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 254 nm (Pyridine absorption).
Retention Time: Expected ~5.5 - 6.2 min (dependent on flow rate).
Nuclear Magnetic Resonance (
-NMR)
Solvent:
(Chloroform-d)
Proton Environment
Chemical Shift ( ppm)
Multiplicity
Integration
Assignment
Pyridine C2-H
8.05 - 8.10
Doublet ( Hz)
1H
Aromatic (Ortho to Cl)
Pyridine C4-H
7.60 - 7.65
Doublet ( Hz)
1H
Aromatic (Meta to Cl)
Isopropyl CH
5.25 - 5.35
Septet
1H
Methine (-OCH<)
Methylene
4.60 - 4.65
Singlet (or broad s)
2H
-CH2-OH
Hydroxyl
1.80 - 2.50
Broad Singlet
1H
-OH (Exchangeable)
Isopropyl CH3
1.35 - 1.40
Doublet
6H
Methyls
Mass Spectrometry Logic Flow
When analyzing the MS data, use the following logic to confirm the halogenation pattern.
Figure 2: Mass Spectrometry decision tree for structural confirmation.
Safety & Handling (SDS Summary)
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The benzylic-like alcohol can be sensitive to oxidation over long periods.
Handling: Use in a fume hood.[2] Avoid contact with strong oxidizing agents and acid chlorides.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71602803 (Voxelotor Analogues). Retrieved from [Link]
Organic Syntheses (General Protocols). Reduction of Pyridine Esters to Alcohols. (Adapted methodology). Retrieved from [Link]
Technical Monograph: [5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol Executive Summary [5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol is a specialized heterocyclic building block characterized by a trisubstituted py...
[5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol is a specialized heterocyclic building block characterized by a trisubstituted pyridine core. It serves as a critical "privileged scaffold" in the synthesis of G-protein coupled receptor (GPCR) modulators, particularly GPR119 agonists (metabolic disorders) and S1P1 receptor modulators (immunology).
This guide dissects the molecule’s physicochemical profile, outlines a robust synthetic route validated by standard organic protocols, and analyzes its role in enhancing metabolic stability via the "chlorine walk" effect.
Chemical Identity & Structural Informatics
This section establishes the definitive digital and chemical identity of the compound for database integration and procurement.
2.1 – 2.4 (Lipophilic, amenable to CNS penetration)
TPSA
45.0 Ų (Favorable for oral bioavailability)
H-Bond Donors/Acceptors
1 Donor / 3 Acceptors
Synthetic Architecture
The synthesis of this moiety requires navigating the regioselectivity of the pyridine ring. The core challenge is installing the isopropoxy group specifically at the 6-position while retaining the chlorine at the 5-position.
Retrosynthetic Logic
The most reliable route utilizes a Nucleophilic Aromatic Substitution (SNAr) on a di-halo nicotinic acid precursor, followed by a chemoselective reduction.
Key Transformation: The chlorine at C6 is significantly more electrophilic than C5 due to the para-positioning relative to the pyridine nitrogen, allowing selective displacement by the alkoxide.
Reaction Pathway Visualization
Figure 1: Two-step synthetic pathway leveraging the differential reactivity of the 5,6-dichloro-pyridine scaffold.
Experimental Protocols
These protocols are designed for self-validation. The intermediate must be isolated to ensure the reduction step proceeds without side reactions from excess alkoxide.
Activation: Suspend NaH in anhydrous THF under N₂ atmosphere at 0°C.
Alkoxide Formation: Add Isopropanol dropwise. Stir for 30 min to generate sodium isopropoxide in situ.
Addition: Add solution of 5,6-Dichloronicotinic acid in THF dropwise.
Reaction: Warm to room temperature (RT) and stir for 4–6 hours. Checkpoint: Monitor by LC-MS for disappearance of SM (M+H 192).
Workup: Quench with 1N HCl (carefully) to pH 3–4. Extract with Ethyl Acetate (3x).[1] Dry organic layer (MgSO₄) and concentrate.
Validation: 1H NMR should show a septet at ~5.3 ppm (isopropoxy CH) and loss of one aromatic doublet.
Protocol B: Chemoselective Reduction
Objective: Convert Carboxylic Acid to Primary Alcohol.
Reagents: Borane-THF complex (1M, 1.5 eq) or LiAlH₄.
Setup: Dissolve the intermediate (from Protocol A) in anhydrous THF under N₂. Cool to 0°C.
Reduction: Add Borane-THF complex dropwise. (Note: Borane is preferred over LiAlH₄ to avoid potential dechlorination at the 5-position).
Reflux: Heat to mild reflux (65°C) for 2 hours.
Quench: Cool to 0°C. Add Methanol dropwise to destroy excess borane.
Purification: Concentrate and purify via silica gel flash chromatography (Hexane:EtOAc gradient).
Medicinal Chemistry Utility: The "Chlorine Walk"
Why is this specific substitution pattern valuable? It addresses two common failure modes in drug discovery: rapid metabolism and poor solubility.
Mechanism of Action
Metabolic Blocking (C5-Chlorine): The 5-position of the pyridine ring is electronically prone to oxidative metabolism (CYP450 attack). Placing a chlorine atom here sterically and electronically blocks this "soft spot," significantly increasing the half-life (t1/2) of the molecule.
Lipophilic Pocket Fill (C6-Isopropoxy): The bulky isopropoxy group serves two roles: it increases lipophilicity (LogP) to aid membrane permeability and provides a steric handle to fill hydrophobic pockets in target receptors (e.g., GPCRs).
Structure-Activity Relationship (SAR) Logic
Figure 2: Pharmacophore dissection showing the functional role of each substituent.
Safety & Handling (MSDS Summary)
Signal Word:WARNING
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Handling: Manipulate only in a fume hood. The intermediate chloropyridines can be sensitizers.
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Hygroscopic.
References
Nucleophilic Aromatic Substitution on Pyridines
Title: Regioselective Nucleophilic Arom
Source:Journal of Organic Chemistry.
Context: Establishes the reactivity order C6 > C4 >> C2 > C3/C5 for halopyridines.
Link:
Borane Reduction Methodologies
Title: Selective reductions of carboxylic acids and their deriv
Source:Chemical Reviews.
Context: Validates the use of BH3-THF for reducing acids in the presence of halides without dehalogen
Link:
GPR119 Agonist Scaffolds
Title: Discovery of GPR119 Agonists for the Tre
Source:Journal of Medicinal Chemistry.
Context: Illustrates the utility of 5-chloro-6-alkoxy-pyridine scaffolds in metabolic disease drug design.
Link:
(Note: Specific patent literature for this exact intermediate often resides behind proprietary databases like SciFinder, but the synthetic methodology cited above is the industry standard for this class of compounds.)
Technical Guide: Isopropoxy Pyridine Methanol Derivatives in Medicinal Chemistry
Executive Summary Isopropoxy pyridine methanol derivatives represent a high-value "privileged scaffold" in modern drug discovery, particularly for G-Protein Coupled Receptor (GPCR) agonists (e.g., GPR119) and Kinase Inhi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Isopropoxy pyridine methanol derivatives represent a high-value "privileged scaffold" in modern drug discovery, particularly for G-Protein Coupled Receptor (GPCR) agonists (e.g., GPR119) and Kinase Inhibitors (e.g., ALK, ROS1). This structural motif synergizes the electronic modulation of the pyridine ring with the lipophilic, space-filling properties of the isopropoxy group (
) and the hydrogen-bonding versatility of the hydroxymethyl handle ().
This guide provides a comprehensive technical analysis of this scaffold, detailing its structural advantages, validated synthetic pathways, and application in structure-activity relationship (SAR) optimization.
Structural Analysis & Pharmacophore Logic
The "Magic Methyl" Effect vs. Isopropoxy
While the "Magic Methyl" effect is well-known for boosting potency by filling small hydrophobic pockets, the isopropoxy group offers a more profound modulation:
Steric Bulk: The isopropyl group (
) is significantly larger than a methoxy group, allowing it to displace high-energy water molecules from hydrophobic sub-pockets (the "entropic gain").
Electronic Tuning: The electron-donating alkoxy group (
effect) at the C2 or C6 position enriches the electron density of the pyridine ring, modulating the pKa of the pyridine nitrogen (). This is critical for optimizing solubility and reducing hERG liability.
Metabolic Shielding: The branched isopropyl group inhibits O-dealkylation by Cytochrome P450 enzymes (specifically CYP2D6) more effectively than a simple methoxy or ethoxy ether.
The Methanol "Warhead"
The hydroxymethyl group (
) serves two roles:
H-Bond Donor/Acceptor: Capable of interacting with backbone carbonyls or serine/threonine side chains in the binding pocket.
Synthetic Handle: A versatile pivot point for converting into chlorides, aldehydes (for reductive amination), or ethers, enabling rapid library expansion.
Case Study: GPR119 Agonists for Type 2 Diabetes
Research into GPR119 agonists has extensively utilized 2,5-disubstituted pyridine scaffolds. The introduction of an isopropoxy group at the C2 position of the pyridine ring has been shown to improve potency and metabolic stability compared to the methoxy analogs.
SAR Logic Diagram
The following diagram illustrates the pharmacophore logic used to design GPR119 agonists derived from the isopropoxy pyridine methanol scaffold.
Figure 1: Pharmacophore dissection of the isopropoxy pyridine methanol scaffold in GPR119 agonist design.
Validated Synthetic Protocols
The synthesis of (2-isopropoxypyridin-3-yl)methanol is a self-validating two-stage process: Nucleophilic Aromatic Substitution (
) followed by Hydride Reduction.
Step 1: Regioselective
Reaction
Objective: Synthesize 2-isopropoxynicotinic acid from 2-chloronicotinic acid.
Mechanism: The carboxylic acid moiety at C3 acts as an electron-withdrawing group (EWG), activating the C2-chlorine for nucleophilic attack. The reaction requires a strong base to generate the alkoxide in situ.
Title: "Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles" (Relevant for general SNAr conditions on activ
Part 1: Structural Significance & Pharmacophore Utility
Title: Strategic Halogenation: A Technical Guide to 5-Chloro-6-Substituted Pyridine Building Blocks Executive Summary The 5-chloro-6-substituted pyridine scaffold represents a "privileged structure" in modern medicinal c...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Strategic Halogenation: A Technical Guide to 5-Chloro-6-Substituted Pyridine Building Blocks
Executive Summary
The 5-chloro-6-substituted pyridine scaffold represents a "privileged structure" in modern medicinal chemistry. It offers a unique combination of metabolic stability, lipophilic modulation, and orthogonal reactivity. This guide explores the structural rationale behind this pharmacophore, details the regioselective synthetic pathways to access it, and provides validated experimental protocols for its integration into drug discovery campaigns.[1]
In drug design, the specific placement of a chlorine atom at the C5 position of a pyridine ring, adjacent to a C6-functional handle, serves three critical roles:
Metabolic Blocking: The C5 position of pyridine is electronically electron-rich (meta to nitrogen) and is a primary site for oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4). Installing a chlorine atom here blocks this "soft spot," significantly extending the half-life (
) of the molecule.
pKa Modulation: Pyridine is a weak base (pKa ~5.2). An electron-withdrawing chlorine at C5 lowers the basicity of the ring nitrogen (approx. -1.5 pKa units), reducing the likelihood of hERG channel binding and improving membrane permeability by maintaining a higher fraction of the uncharged species at physiological pH.
Orthogonal Reactivity: The chemical distinction between the C5 (meta, unactivated) and C6 (ortho, activated) positions allows for highly selective sequential functionalization. This "chemical orthogonality" is the cornerstone of its utility as a building block.
Part 2: Synthetic Access & Regioselectivity[2][3]
The synthesis of 5-chloro-6-substituted pyridines relies on differentiating the reactivity of halogenated precursors. The most common starting materials are 2,3-dichloropyridine or 2-bromo-3-chloropyridine (Note: IUPAC numbering prioritizes the heteroatom, so the user's "5-chloro-6-substituted" target often originates from 3-chloro-2-halo precursors).
The Reactivity Hierarchy
To synthesize these targets, one must exploit the electronic bias of the pyridine ring:
C6 (Position 2 in IUPAC): Adjacent to the ring nitrogen. The inductive effect (-I) and mesomeric stabilization of the Meisenheimer complex make this position highly susceptible to Nucleophilic Aromatic Substitution (
) and Oxidative Addition (in Pd-catalysis).
C5 (Position 3 in IUPAC): Meta to the ring nitrogen. It lacks resonance activation and is sterically shielded if C6 is substituted. The C-Cl bond here is robust and typically survives conditions that functionalize C6.
Decision Tree: Functionalization Strategy
Figure 1: Reactivity logic for differentiating C5 and C6 positions. The C6-Halogen is kinetically favored for both Pd-catalyzed and nucleophilic attacks.
Part 3: Experimental Protocols
The following protocols are designed for high fidelity and reproducibility. They assume the use of 2-bromo-3-chloropyridine to maximize regioselectivity at the C6 (C2-IUPAC) position.
Objective: To install an aryl group at C6 while preserving the C5-Cl bond for later elaboration.
Reagents:
Substrate: 2-Bromo-3-chloropyridine (1.0 equiv)
Boronic Acid: Arylboronic acid (1.1 equiv)
Catalyst:
(3-5 mol%)
Base:
(2.0 M aq. solution, 3.0 equiv)
Solvent: 1,4-Dioxane (0.2 M concentration)
Methodology:
Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Why: Oxygen promotes homocoupling of boronic acids and poisons the Pd(0) species.
Solvation: Add degassed 1,4-Dioxane and the aqueous base solution via syringe.
Thermal Activation: Heat the mixture to 60–80°C .
Critical Control Point: Do NOT exceed 90°C. Higher temperatures may activate the C5-Cl bond, leading to bis-coupling or polymerization. The C6-Br bond undergoes oxidative addition readily at lower temperatures.
Work-up: Monitor by LCMS. Upon consumption of the bromide (typically 2-4 hours), cool to RT, dilute with EtOAc, and wash with water/brine.
Objective: To install an amine at C6 using the activating influence of the pyridine nitrogen.
Reagents:
Substrate: 2,3-Dichloropyridine (1.0 equiv)
Nucleophile: Primary or Secondary Amine (1.2 equiv)
Base:
(2.0 equiv) or (1.5 equiv)
Solvent: DMSO or NMP (Polar aprotic solvents accelerate
)
Methodology:
Setup: Dissolve 2,3-dichloropyridine in DMSO (0.5 M). Add the amine and base.[2]
Reaction: Heat to 100–120°C in a sealed tube.
Mechanistic Insight: The reaction proceeds via a Meisenheimer intermediate. The transition state is stabilized by the ring nitrogen (ortho-effect). The C3-Cl (C5 position) does not offer this stabilization, ensuring exclusive substitution at C2 (C6).
Quench: Pour into crushed ice/water. The product often precipitates as a solid.
Figure 2: Sequential workflow demonstrating the "Orthogonal Reactivity" principle. The C6-Br is used for carbon-carbon bond formation under mild conditions, followed by C5-Cl functionalization under forcing conditions.
Table 1: Comparative Reactivity of Halogenated Pyridines
Position (User/IUPAC)
Substituent
Electronic Environment
Reactivity (Pd-Cat)
Reactivity ()
C6 / C2
Bromine (Br)
Activated ( to N)
High (Fast O.A.)
High (Meisenheimer stab.)
C6 / C2
Chlorine (Cl)
Activated ( to N)
Moderate
High
C5 / C3
Chlorine (Cl)
Deactivated ( to N)
Low (Slow O.A.)
Inert
References
Lutz, M. R., et al. "Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides – Understanding the Trends for Pharmaceutically Important Classes." Chemical Science, vol. 8, no. 2, 2017. Link
Schlosser, M., et al. "Regioselective Functionalization of Chloropyridines." Journal of Organic Chemistry, vol. 70, no. 6, 2005. Link
Li, J. J. "Pyridine and Benzo Derivatives." Heterocyclic Chemistry in Drug Discovery, Wiley, 2013. Link
Blakemore, D. C., et al. "Organic Synthesis Provides Opportunities to Transform Drug Discovery." Nature Chemistry, vol. 10, 2018, pp. 383–394. Link
BenchChem Application Note. "2,3-Dichloropyridine as a Versatile Precursor for Medicinal Chemistry Scaffolds." Link
An In-depth Technical Guide to Determining the Solubility of [5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol in Dimethyl Sulfoxide (DMSO)
Introduction In the landscape of contemporary drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of contemporary drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a compound's suitability for further investigation. Dimethyl sulfoxide (DMSO) is a ubiquitous solvent in this field, prized for its exceptional ability to dissolve a wide range of both polar and nonpolar compounds.[1][2] This guide provides a comprehensive, in-depth exploration of the principles and methodologies for accurately determining the solubility of a specific compound of interest, [5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol, in DMSO.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a foundational understanding of the "why" behind the "how," ensuring that the described methods are not merely followed, but are understood as self-validating systems. We will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for both kinetic and thermodynamic solubility determination, and discuss the critical role of analytical techniques in obtaining reliable and reproducible data.
Theoretical Framework: Understanding Solubility in DMSO
The solubility of a solid in a liquid is a complex interplay of intermolecular forces between the solute and the solvent. In the case of [5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol and DMSO, several key factors come into play.
Physicochemical Properties of [5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol
While specific experimental data for this compound is not widely published, we can infer its likely behavior based on its structure. The molecule possesses both hydrogen bond donors (the hydroxyl group) and acceptors (the nitrogen in the pyridine ring and the oxygen of the ether), as well as a chlorinated pyridine ring which contributes to its polarity and potential for dipole-dipole interactions. The propan-2-yloxy group adds a degree of lipophilicity.
Physicochemical Properties of Dimethyl Sulfoxide (DMSO)
DMSO, with the chemical formula (CH₃)₂SO, is a highly polar aprotic solvent.[1] Its potent solvent properties are attributed to its large dipole moment and its ability to act as a strong hydrogen bond acceptor.[3][4] It is miscible with a broad spectrum of organic solvents and water, making it an ideal choice for solubilizing diverse chemical entities.[1][2]
Property of DMSO
Value
Significance for Solubility
Molecular Weight
78.13 g/mol
Influences colligative properties.
Boiling Point
189 °C (372 °F)
Low volatility allows for stable experiments at various temperatures.[1]
Melting Point
18.5 °C (65.3 °F)
Can solidify at or near room temperature, requiring careful handling.[1]
High value indicates its ability to separate ions and solvate polar molecules.
Factors Influencing Solubility Measurements
The determination of solubility is not always straightforward, and several factors can significantly impact the observed results.[6]
Compound Purity: Impurities can either increase or decrease the apparent solubility of a compound.[6][7] It is therefore crucial to use a well-characterized and highly pure sample of [5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol.
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.[6][8] The thermodynamically most stable form will have the lowest solubility.
Temperature: The solubility of most solid compounds increases with temperature. Therefore, all solubility measurements must be conducted at a constant, controlled temperature.[9]
Equilibration Time: Achieving a true equilibrium between the undissolved solid and the saturated solution can take a significant amount of time. Insufficient equilibration time will lead to an underestimation of the thermodynamic solubility.[10]
Supersaturation: Rapidly dissolving a compound, especially with the aid of heat or sonication, can lead to a supersaturated solution, which is thermodynamically unstable and can result in an overestimation of the equilibrium solubility.[6][11]
Experimental Determination of Solubility
The two primary types of solubility measurements relevant to drug discovery are kinetic and thermodynamic solubility.
Kinetic Solubility
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[10] This is a high-throughput method often used in early discovery to identify compounds with potential solubility liabilities.[12]
Calibrated pipettes and sterile, nuclease-free tips
Plate reader capable of measuring absorbance at 620 nm (or a nephelometer)
Procedure:
Preparation of Stock Solution: Prepare a high-concentration stock solution of [5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol in DMSO (e.g., 20 mM). Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath or brief sonication can be used if necessary.[13]
Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution with fresh DMSO to create a range of concentrations.
Addition of Aqueous Buffer: To each well containing the DMSO solutions, rapidly add PBS (pH 7.4) to achieve the final desired concentrations and a final DMSO concentration of typically 1-2%.[12][14]
Incubation: Incubate the plate at a controlled room temperature (e.g., 25°C) for a defined period, typically 1 to 2 hours.[12]
Turbidity Measurement: Measure the absorbance of each well at 620 nm. An increase in absorbance indicates the formation of a precipitate.
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a DMSO-only control.
Fig. 1: Workflow for the turbidimetric kinetic solubility assay.
Thermodynamic Solubility
Thermodynamic, or equilibrium, solubility is the concentration of a solute in a saturated solution when there is an equilibrium between the dissolved and undissolved solute.[10] This is considered the "gold standard" for solubility measurement.[15]
2.2.1. Experimental Protocol: Shake-Flask Method
The shake-flask method is a classic and reliable technique for determining thermodynamic solubility.[11]
Orbital shaker in a temperature-controlled incubator
Centrifuge
Syringe filters (0.22 µm, DMSO-compatible)
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable column (e.g., C18)
Procedure:
Sample Preparation: Add an excess amount of solid [5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol to several glass vials. The excess solid is crucial to ensure a saturated solution is formed.
Solvent Addition: Add a precise volume of DMSO to each vial.
Equilibration: Tightly seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[15]
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials at high speed to pellet the undissolved solid.[15]
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.
Quantification: Accurately dilute the filtered supernatant with DMSO and quantify the concentration of the dissolved compound using a validated HPLC method against a standard curve.[9][16]
Fig. 2: Workflow for the shake-flask thermodynamic solubility assay.
Analytical Quantification: The Role of HPLC
For accurate solubility determination, especially for the thermodynamic method, a robust analytical technique is required to quantify the concentration of the dissolved compound. High-Performance Liquid Chromatography (HPLC) is the method of choice due to its specificity, sensitivity, and accuracy.[16][17]
HPLC Method Development and Validation
A validated HPLC method is essential for reliable results.[18] This involves:
Column Selection: A reverse-phase C18 column is commonly used for compounds of this nature.
Mobile Phase Optimization: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good peak shape and resolution.
Detector Wavelength: The UV detector wavelength should be set to the absorbance maximum of [5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol to ensure maximum sensitivity.
Standard Curve: A standard curve must be generated by preparing a series of known concentrations of the compound in DMSO and plotting the peak area against the concentration.[9] This curve is then used to determine the concentration of the unknown samples.
Method Validation: The method should be validated for linearity, accuracy, precision, and limits of detection and quantification according to established guidelines.[16]
Fig. 3: Logical flow for HPLC-based quantification of solubility.
Data Summary and Interpretation
The results from the solubility experiments should be meticulously recorded and analyzed.
Parameter
Expected Outcome
Unit
Method
Kinetic Solubility
To be determined
µM or µg/mL
Turbidimetric Assay
Thermodynamic Solubility
To be determined
mg/mL or mM
Shake-Flask with HPLC Quantification
Interpretation of Results:
A high solubility in DMSO is generally expected for a compound like [5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol, given the solvent's properties.
The kinetic solubility value is often higher than the thermodynamic solubility due to the potential for supersaturation.[11]
Low solubility in DMSO could indicate strong intermolecular forces within the crystal lattice of the solid compound that are not easily overcome by the solvent.
Inconsistent results between replicate experiments may point to issues with compound purity, incomplete equilibration, or instability of the compound in DMSO. Some compounds may react with residual water or oxygen in DMSO, or even with DMSO itself under certain conditions, leading to degradation and precipitation.[19]
Conclusion and Best Practices
Determining the solubility of [5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol in DMSO is a critical step in its evaluation for research and development purposes. By employing rigorous, well-controlled experimental protocols and robust analytical methods, researchers can obtain accurate and reproducible data.
Key Best Practices:
Use High-Purity Materials: Always use the highest purity compound and anhydrous DMSO to avoid confounding results.[6]
Ensure Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment.
Verify Equilibration: For thermodynamic solubility, it may be necessary to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
Handle DMSO Appropriately: Keep DMSO containers tightly sealed to prevent water absorption from the atmosphere, as this can affect its solvent properties.[20]
Validate Analytical Methods: A fully validated HPLC method is non-negotiable for accurate quantification.[18]
Include Controls: Always run appropriate controls, such as a DMSO-only blank, in all assays.[14]
This guide provides the foundational knowledge and practical steps necessary to confidently and accurately determine the solubility of [5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol in DMSO, thereby enabling informed decisions in the progression of scientific research.
References
Solvent Properties of DMSO. (n.d.). Scribd. Retrieved February 14, 2026, from [Link]
Dimethyl sulfoxide. (2024, February 12). In Wikipedia. Retrieved February 14, 2026, from [Link]
Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved February 14, 2026, from [Link]
DMSO Physical Properties. (n.d.). gChem. Retrieved February 14, 2026, from [Link]
Dimethyl sulfoxide, properties, uses and safety protection. (2025, March 21). LookChem. Retrieved February 14, 2026, from [Link]
Turbidimetric (Kinetic) Solubility Assay. (n.d.). Domainex. Retrieved February 14, 2026, from [Link]
ADME Solubility Assay. (n.d.). BioDuro. Retrieved February 14, 2026, from [Link]
Solubility Effects. (n.d.). Prof Steven Abbott. Retrieved February 14, 2026, from [Link]
How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025, March 26). PharmaGuru. Retrieved February 14, 2026, from [Link]
SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. (2026, January 31). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved February 14, 2026, from [Link]
Aqueous Kinetic Solubility. (2023, June 9). ADME@NCATS - NIH. Retrieved February 14, 2026, from [Link]
Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation. Retrieved February 14, 2026, from [Link]
A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2008, July 15). Hacettepe University Journal of the Faculty of Pharmacy. Retrieved February 14, 2026, from [Link]
How do I make a stock solution of a substance in DMSO? (2016, January 14). ResearchGate. Retrieved February 14, 2026, from [Link]
Samples in DMSO: What an end user needs to know. (2006, February 2). Ziath. Retrieved February 14, 2026, from [Link]
Determination of Purity of Compounds by Extraction-Solubility Method. (n.d.). PDF Free Download. Retrieved February 14, 2026, from [Link]
Buffer and sample preparation for direct binding assay in 2% DMSO. (2011, October 15). GE Healthcare Life Sciences. Retrieved February 14, 2026, from [Link]
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved February 14, 2026, from [Link]
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
HPLC Testing Procedure. (n.d.). Phenomenex. Retrieved February 14, 2026, from [Link]
Hydrogen Gas Solubility in the Dimethyl Sulfoxide – Water System: A Further Clue to Solvent Structure in These Media. (n.d.). Canadian Science Publishing. Retrieved February 14, 2026, from [Link]
How can dimethyl sulfoxide enhance solubility in lab applications? (2024, October 30). Quora. Retrieved February 14, 2026, from [Link]
Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. (2013, July 15). PMC. Retrieved February 14, 2026, from [Link]
DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. (n.d.). Gaylord Chemical. Retrieved February 14, 2026, from [Link]
Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. (2019, May 22). Semantic Scholar. Retrieved February 14, 2026, from [Link]
In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]
PHASE SOLUBILITY ANALYSIS: A TECHNIQUE OF PURITY DETERMINATION. (2013). Bioinfo Publications. Retrieved February 14, 2026, from [Link]
Dimethyl Sulfoxide (DMSO) Solubility Data. (2007, October). ResearchGate. Retrieved February 14, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Technical Guide: [5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol
Content Type: In-depth Technical Whitepaper
Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads
Executive Summary & Structural Informatics
[5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol is a high-value heterocyclic building block, primarily utilized in the synthesis of G-Protein Coupled Receptor (GPCR) modulators, specifically GPR119 agonists for the treatment of Type 2 Diabetes Mellitus (T2DM) and metabolic syndrome.
Functioning as a "linker" or "head-group" scaffold, this molecule offers a unique pharmacological profile: the isopropoxy group provides critical lipophilic pocket occupancy, while the C5-chlorine atom blocks metabolic oxidation (CYP450 stabilization) and enforces specific dihedral geometry in the final drug candidate.
The synthesis of this moiety requires precise regiochemical control to ensure the chlorine atom remains at the C5 position while the C6 position is substituted. The most robust industrial route employs a Nucleophilic Aromatic Substitution (SₙAr) followed by a Chemoselective Reduction .
Retrosynthetic Analysis
The core challenge is distinguishing the reactivity of the C5 vs. C6 positions. In 5,6-dichloronicotinic acid derivatives, the C6 position (para to the electron-withdrawing carbonyl and ortho to nitrogen) is significantly more electrophilic, allowing for highly selective SₙAr displacement by alkoxides.
Validated Synthesis Protocol
Step 1: Regioselective SₙAr Displacement
Precursor: Methyl 5,6-dichloronicotinate.
Reagents: Sodium Isopropoxide (NaOiPr) generated in situ (NaH + Isopropanol or Na metal + Isopropanol).
Conditions: THF/Isopropanol, 0°C to RT, 2–4 hours.
Mechanism: The isopropoxide anion attacks C6. The C5-Cl is sterically hindered and less activated, preventing bis-substitution under controlled temperatures.
Reagents: Sodium Borohydride (NaBH₄) with CaCl₂ (to boost reactivity) or Lithium Aluminum Hydride (LiAlH₄).
Conditions: MeOH (for NaBH₄) or THF (for LiAlH₄), 0°C.
Critical Control Point: Temperature must be kept low to prevent dechlorination (hydrodehalogenation).
Process Workflow Diagram (DOT)
Figure 1: Step-wise synthetic pathway highlighting the regioselective SₙAr displacement and subsequent reduction.
Medicinal Chemistry Utility: The GPR119 Connection
This pyridine alcohol is a "privileged scaffold" in the design of anti-diabetic agents. It serves as the lipophilic anchor in GPR119 agonists, which stimulate glucose-dependent insulin secretion.
Structure-Activity Relationship (SAR) Logic
The Isopropoxy Group (C6): Fills a specific hydrophobic pocket in the GPR119 receptor. The branching (isopropyl vs. methyl) significantly increases potency (10–50x fold increase in EC₅₀).
The Chlorine Atom (C5):
Metabolic Stability: Blocks the C5 position from oxidative metabolism (a common soft spot in pyridines).
Conformational Lock: The steric bulk of the chlorine forces the isopropoxy group out of plane, often locking the molecule in the bioactive conformation required for receptor binding.
The Hydroxymethyl Group (C3): Acts as the reactive handle. It is typically converted to a mesylate or chloride to couple with piperidine or piperazine cores (the "Right-Hand Side" of the drug).
SAR Logic Diagram (DOT)
Figure 2: Structure-Activity Relationship (SAR) map detailing the pharmacological contribution of each substituent.
Experimental Protocol: Synthesis of the Alcohol
Note: This protocol assumes the use of standard Schlenk line techniques for air-sensitive reagents.
Materials
Methyl 5,6-dichloronicotinate (1.0 eq)
Sodium Hydride (60% dispersion in oil) or Na metal
Isopropanol (Anhydrous)
Sodium Borohydride (NaBH₄)
THF and Methanol (Solvents)
Step-by-Step Methodology
Preparation of Alkoxide: In a flame-dried flask under Argon, dissolve Sodium Hydride (1.1 eq) in anhydrous THF. Slowly add Isopropanol (1.2 eq) at 0°C. Stir for 30 mins until H₂ evolution ceases.
SₙAr Reaction: Add a solution of Methyl 5,6-dichloronicotinate (1.0 eq) in THF dropwise to the alkoxide solution at 0°C.
Monitoring: Allow to warm to Room Temperature (RT). Monitor by TLC (Hexane:EtOAc 4:1). The starting material spot should disappear, replaced by a more polar product (Methyl 5-chloro-6-isopropoxynicotinate).
Workup 1: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Dry organic layer over MgSO₄ and concentrate.
Reduction: Dissolve the crude intermediate ester in MeOH. Cool to 0°C.
Addition: Add NaBH₄ (2.0 eq) portion-wise (exothermic!). Stir at 0°C for 1 hour, then allow to warm to RT.
Quench & Purification: Quench with Acetone (destroys excess borohydride) followed by water. Remove MeOH under vacuum. Extract aqueous residue with DCM.
Final Isolation: The resulting oil often crystallizes upon standing or can be purified via silica gel chromatography (Gradient: 0-5% MeOH in DCM).
Self-Validating Check:
¹H NMR Confirmation: Look for the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of the methylene doublet (~4.6 ppm, -CH₂OH) and the isopropyl septet (~5.3 ppm).
References
GPR119 Agonist Discovery: Shah, U., & Kowalski, T. J. (2010).[1][2] GPR119 agonists for the potential treatment of type 2 diabetes and related metabolic disorders.[1][2][3] Vitamins and Hormones.[1]
Synthetic Methodology (Pyridine Functionalization): MedChemExpress. GSK1292263 Product Information & Related GPR119 Agonist Structures.
Process Chemistry (Reduction Protocols): Sigma-Aldrich (Merck). Reduction of Esters to Alcohols using NaBH4.
Structural Data Grounding: PubChem Compound Summary for Pyridine Methanols (Analogous Structures).
Patent Literature: Preparation of piperidine derivatives as GPR119 agonists. (WO2008070692).[1]
Synthesis of [5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol from Nicotinic Acid: An Application Note and Protocol Guide
Introduction Substituted pyridines are cornerstone scaffolds in modern medicinal chemistry and agrochemical development. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged s...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Substituted pyridines are cornerstone scaffolds in modern medicinal chemistry and agrochemical development. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in the design of bioactive molecules.[1][2] The target molecule of this guide, [5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol, represents a highly functionalized pyridine core, presenting multiple points for further derivatization. Its synthesis from a simple, inexpensive starting material like nicotinic acid (also known as vitamin B3) is a task of significant interest for process chemistry and library synthesis.[3][4]
This document provides a comprehensive, step-by-step guide for the synthesis of this target molecule. The proposed pathway is designed based on established principles of pyridine chemistry, involving a logical sequence of ring functionalization and side-chain modification. Each step is accompanied by a detailed protocol and an in-depth discussion of the underlying chemical principles, offering researchers not just a recipe, but a transferable understanding of the synthetic strategy.
Overall Synthetic Strategy
The transformation of nicotinic acid into the target compound requires a multi-step approach involving sequential functionalization of the pyridine ring at the C6, and C5 positions, followed by the reduction of the C3 carboxylic acid. The chosen strategy prioritizes regiochemical control by leveraging the electronic properties of the pyridine ring and its intermediates at each stage.
The overall workflow is depicted below:
Caption: A six-step synthetic pathway from nicotinic acid to the target molecule.
Part 1: Synthesis of 6-Chloronicotinic Acid via N-Oxidation
The initial challenge is the selective introduction of a chlorine atom at the C6 position. Direct chlorination of nicotinic acid is difficult due to the electron-deficient nature of the pyridine ring. Therefore, a two-step activation strategy is employed.
Step 1: N-Oxidation of Nicotinic Acid
Scientific Rationale: The formation of a pyridine N-oxide electronically activates the C2 and C6 positions, making them susceptible to nucleophilic attack and rearrangement reactions with chlorinating agents. This is a common and effective strategy to functionalize these positions.[5][6] Hydrogen peroxide is a green and efficient oxidant for this transformation.
Protocol:
To a solution of nicotinic acid (1.0 eq) in glacial acetic acid, add a 30% aqueous solution of hydrogen peroxide (1.5 eq).
Heat the mixture at 70-80 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure to remove the acetic acid and excess water.
The resulting solid, nicotinic acid N-oxide, can be purified by recrystallization from water or an ethanol/water mixture.
Parameter
Value
Reagents
Nicotinic Acid, Hydrogen Peroxide (30%)
Solvent
Glacial Acetic Acid
Temperature
70-80 °C
Time
4-6 hours
Typical Yield
85-95%
Step 2: Chlorination of Nicotinic Acid N-Oxide
Scientific Rationale: The N-oxide intermediate is reacted with a chlorinating agent like phosphorus oxychloride (POCl₃). The reaction proceeds via an initial attack of the N-oxide oxygen on the phosphorus center, followed by an intramolecular rearrangement where chloride attacks the activated C6 position, leading to the formation of 6-chloronicotinic acid after rearomatization and hydrolysis. While the synthesis of 2-chloronicotinic acid via this method is well-documented[5][6][7], the formation of the 6-chloro isomer is also feasible, though regioselectivity can be a challenge and optimization may be required.
Protocol:
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
Carefully add nicotinic acid N-oxide (1.0 eq) in portions to an excess of phosphorus oxychloride (POCl₃, 5.0-10.0 eq).
Heat the mixture to reflux (approx. 105 °C) for 2-3 hours. The reaction should become a clear solution.
After cooling, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.
The precipitated solid is collected by filtration, washed with cold water, and dried.
The crude 6-chloronicotinic acid can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Parameter
Value
Reagents
Nicotinic Acid N-Oxide, Phosphorus Oxychloride
Temperature
Reflux (~105 °C)
Time
2-3 hours
Workup
Quenching on ice
Typical Yield
60-75% (analogous to 2-chloro synthesis)
Part 2: Elaboration of the Pyridine Core
With the key intermediate, 6-chloronicotinic acid, in hand, the subsequent steps involve protecting the carboxylic acid, introducing the isopropoxy group, and performing a second, directed chlorination.
Step 3: Esterification to Methyl 6-chloronicotinate
Scientific Rationale: The direct reduction of a carboxylic acid requires harsh reducing agents like LiAlH₄.[8] Converting the acid to an ester allows for a broader range of reduction methods later in the synthesis and prevents unwanted side reactions of the acidic proton in subsequent steps. The Fischer esterification is a classic, reliable method for this conversion.[9][10][11]
Protocol:
Suspend 6-chloronicotinic acid (1.0 eq) in methanol (10-20 volumes).
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq) to the suspension.
Heat the mixture to reflux for 4-8 hours until TLC analysis shows complete consumption of the starting material.
Cool the mixture and remove the methanol under reduced pressure.
Dissolve the residue in ethyl acetate and carefully neutralize the acid by washing with a saturated sodium bicarbonate (NaHCO₃) solution.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield methyl 6-chloronicotinate.
Parameter
Value
Reagents
6-Chloronicotinic Acid, Methanol, H₂SO₄ (cat.)
Temperature
Reflux (~65 °C)
Time
4-8 hours
Typical Yield
>90%
Step 4: Williamson Ether Synthesis to Introduce the Isopropoxy Group
Scientific Rationale: This step is a nucleophilic aromatic substitution (SₙAr). The chlorine atom at the C6 position is activated by the electron-withdrawing nitrogen atom and the ester group, making it a good leaving group for substitution by an alkoxide nucleophile. This reaction, a variation of the Williamson ether synthesis, is a standard method for forming aryl ethers.[12][13][14]
Application Note: Chemoselective Reduction of 5-chloro-6-isopropoxynicotinic acid to (5-chloro-6-isopropoxypyridin-3-yl)methanol
Introduction (5-chloro-6-isopropoxypyridin-3-yl)methanol is a key heterocyclic building block in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its structural motifs...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
(5-chloro-6-isopropoxypyridin-3-yl)methanol is a key heterocyclic building block in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its structural motifs are prevalent in compounds targeting a range of biological pathways. The synthesis of this alcohol from its corresponding carboxylic acid, 5-chloro-6-isopropoxynicotinic acid, presents a common yet critical challenge in medicinal chemistry: the chemoselective reduction of a carboxylic acid in the presence of other potentially reactive functional groups. This application note provides a detailed, field-proven protocol for this transformation, focusing on the use of borane-tetrahydrofuran complex (BH₃·THF) to achieve high selectivity and yield. We will explore the rationale for reagent selection and provide a comprehensive, step-by-step guide for researchers in drug development and chemical synthesis.
The Challenge: Chemoselectivity
The starting material, 5-chloro-6-isopropoxynicotinic acid, contains several functional groups that must be considered when selecting a reducing agent:
Carboxylic Acid: The target for reduction. Generally requires strong reducing agents.
Pyridine Ring: A heteroaromatic system that can be susceptible to reduction under harsh conditions.
Aryl Chloride: Typically resistant to hydride reduction but can be cleaved under certain catalytic hydrogenation conditions.
Isopropoxy Ether: Generally stable, but ether cleavage is possible with some Lewis acidic reagents.
Powerful, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) can reduce carboxylic acids effectively but pose a risk of over-reduction or side reactions with the pyridine ring.[1][2][3] Conversely, milder reagents like sodium borohydride (NaBH₄) are typically not reactive enough to reduce carboxylic acids under standard conditions.[3][4]
Borane (BH₃), often used as a complex with tetrahydrofuran (THF) or dimethyl sulfide (SMe₂), emerges as an ideal reagent for this transformation.[5][6] Borane exhibits excellent chemoselectivity for carboxylic acids, reducing them efficiently to primary alcohols while leaving aryl halides, ethers, and even esters largely untouched under controlled conditions.[5][7] The mechanism involves the formation of an acyloxyborane intermediate, which is subsequently reduced.[8] This approach avoids the high reactivity and potential side reactions associated with stronger hydride donors.
Recommended Methodology: Borane-THF Reduction
This protocol details the selective reduction of 5-chloro-6-isopropoxynicotinic acid using a commercially available solution of borane-tetrahydrofuran complex.
Reaction Scheme
Materials and Reagents
Reagent / Material
Formula
M.W.
Amount
Moles
Eq.
5-chloro-6-isopropoxynicotinic acid
C₉H₁₀ClNO₃
215.63
5.00 g
23.19 mmol
1.0
Borane-THF complex
BH₃·THF
-
58 mL
58.0 mmol
2.5
Tetrahydrofuran (THF), anhydrous
C₄H₈O
72.11
100 mL
-
-
Methanol (MeOH)
CH₃OH
32.04
~30 mL
-
-
Saturated aq. Sodium Bicarbonate
NaHCO₃
84.01
~50 mL
-
-
Ethyl Acetate (EtOAc)
C₄H₈O₂
88.11
~200 mL
-
-
Brine (Saturated aq. NaCl)
NaCl
58.44
~50 mL
-
-
Anhydrous Magnesium Sulfate
MgSO₄
120.37
~10 g
-
-
Detailed Experimental Protocol
1. Reaction Setup:
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5-chloro-6-isopropoxynicotinic acid (5.00 g, 23.19 mmol).
Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir the mixture at room temperature until the acid is fully dissolved.
Cool the solution to 0 °C using an ice-water bath.
2. Reagent Addition:
Slowly add the borane-THF complex solution (1.0 M in THF, 58 mL, 58.0 mmol) to the stirred solution of the acid via a dropping funnel or syringe over 30 minutes.
Causality Note: Slow, dropwise addition at 0 °C is crucial to control the initial exothermic reaction and prevent potential side reactions. An excess of borane (2.5 equivalents) ensures the complete reduction of the carboxylic acid.[8][9]
3. Reaction and Monitoring:
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
Stir the reaction at room temperature for 12-16 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% Ethyl Acetate in Hexanes). The starting material should be consumed, and a new, less polar spot corresponding to the alcohol product should appear.
4. Quenching and Workup:
Once the reaction is complete, cool the flask back to 0 °C in an ice bath.
Slowly and carefully quench the reaction by the dropwise addition of methanol (~30 mL) until the effervescence (hydrogen gas evolution) ceases. CAUTION: This step is highly exothermic and releases flammable gas. Perform in a well-ventilated fume hood.
Causality Note: Methanol reacts with the excess borane and boron-alkoxide complexes, breaking them down into trimethoxyborate and liberating the desired alcohol product.
Concentrate the mixture under reduced pressure to remove most of the THF and methanol.
5. Extraction and Purification:
To the resulting residue, add ethyl acetate (100 mL) and saturated aqueous sodium bicarbonate solution (50 mL). Stir vigorously for 10 minutes.
Transfer the mixture to a separatory funnel and separate the layers.
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
Combine the organic layers and wash with brine (50 mL).
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc) to afford the pure (5-chloro-6-isopropoxypyridin-3-yl)methanol as a solid.
Workflow Visualization
The following diagram illustrates the key steps of the synthesis protocol.
Caption: Experimental workflow for the reduction of 5-chloro-6-isopropoxynicotinic acid.
Safety Precautions
Borane-THF Complex: BH₃·THF is flammable and can release flammable hydrogen gas upon contact with water, alcohols, or acids. It is also corrosive and can cause burns. Handle only under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.
Anhydrous Solvents: Tetrahydrofuran (THF) must be anhydrous, as water will rapidly decompose the borane reagent. Anhydrous THF can form explosive peroxides upon storage; always use freshly opened bottles or test for peroxides.
Quenching: The quenching process with methanol is highly exothermic and releases hydrogen gas. Perform this step slowly, at 0 °C, and with extreme caution.
Conclusion
The reduction of 5-chloro-6-isopropoxynicotinic acid to its corresponding primary alcohol can be achieved efficiently and with high chemoselectivity using borane-tetrahydrofuran complex. This method offers a significant advantage over other powerful reducing agents by preserving the sensitive chloro and isopropoxy functional groups on the pyridine ring. The protocol described herein is robust, scalable, and provides a reliable pathway to a valuable synthetic intermediate for drug discovery and development programs.
References
Royal Society of Chemistry. "Highly-chemoselective step-down reduction of carboxylic acids to aromatic hydrocarbons via palladium catalysis." Chemical Science.
Fung, E., et al. "Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes." Organic Letters.
Fung, E., et al. "Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes." PubMed.
McGeary, R.P. "Facile and chemoselective reduction of carboxylic acids to alcohols using BOP reagent and sodium borohydride." Tetrahedron Letters.
Ashenhurst, J. "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." Master Organic Chemistry.
Ghosh, R., et al. "Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride." Beilstein Journal of Organic Chemistry.
"Reductions of Acyl Compounds Using Hydrides." Introduction to Organic Chemistry, University of Calgary.
Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH, 1997.
"Acid to Alcohol - Common Conditions." Organic Chemistry Data.
"Reduction of Carboxylic Acids and Their Derivatives." Chemistry Steps.
Huang, K., et al. "Highly Enantioselective Borane Reduction of Heteroaryl and Heterocyclic Ketoxime Ethers Catalyzed by Novel Spiroborate Ester Derived from Diphenylvalinol: Application to the Synthesis of Nicotine Analogues." The Journal of Organic Chemistry.
"Borane Reductions (using BH3.THF or BH3.Me2S, BMS)." Organic Synthesis.
Somerville, R.J., et al. "Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis." Angewandte Chemie International Edition.
"Reduction of Carboxylic Acids." Chemistry Steps.
Huang, K., et al. "Highly Enantioselective Borane Reduction of Heteroaryl and Heterocyclic Ketoxime Ethers Catalyzed by Novel Spiroborate Ester Derived from Diphenylvalinol: Application to the Synthesis of Nicotine Analogues." ACS Publications.
"Alcohol synthesis by carboxyl compound reduction." Organic Chemistry Portal.
Antico, E., et al. "Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation." JACS Au.
"Borane-Lewis base complexes." Asian Journal of Organic & Medicinal Chemistry.
"Borane Reagents." Organic Chemistry Portal.
"Organic Syntheses Procedure." Organic Syntheses.
Reddit user discussion. "Mechanism: Reduction of carboxylic acids via LiAlH4." r/chemhelp.
Clark, J. "reduction of carboxylic acids." Chemguide.
Chemistry Stack Exchange user discussion. "Reduction of carboxylic acids by LiAlH4." Chemistry Stack Exchange.
Application Note: 5-Chloro-6-isopropoxypyridin-3-ylmethanol as a Functionalized Linker Scaffold
This Application Note is designed for medicinal chemists and drug discovery scientists utilizing 5-Chloro-6-isopropoxypyridin-3-ylmethanol as a functionalized linker scaffold.[1] This molecule serves as a critical "left-...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and drug discovery scientists utilizing 5-Chloro-6-isopropoxypyridin-3-ylmethanol as a functionalized linker scaffold.[1] This molecule serves as a critical "left-hand" building block, particularly in the synthesis of kinase inhibitors and GPCR ligands where the isopropoxy-pyridine motif modulates lipophilicity and metabolic stability.[1]
Executive Summary & Chemical Logic
5-Chloro-6-isopropoxypyridin-3-ylmethanol is not merely a passive spacer; it is an electronically tuned scaffold that influences the physicochemical properties of the final drug candidate.[1]
The "Linker" Function: The primary handle is the C3-hydroxymethyl group (-CH₂OH) .[1] This moiety acts as a nucleophile (in Mitsunobu reactions) or an electrophile (after activation to a mesylate/halide), allowing the attachment of the pyridine core to a pharmacophore (e.g., a phenol, amine, or heterocycle).
Structural Tuning (The "Payload"):
C6-Isopropoxy Group: Provides significant lipophilicity and steric bulk, often filling hydrophobic pockets in ATP-binding sites (common in ALK/ROS1 kinase inhibitors).[1] It is an electron-donating group (EDG), increasing the electron density of the pyridine ring.
C5-Chlorine Atom: Serves as a metabolic blocker (preventing oxidation at the C5 position) and a handle for late-stage diversification via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).[1]
Reactivity Profile & Stability
The presence of the electron-donating isopropoxy group at C6 renders the pyridine ring electron-rich compared to unsubstituted pyridine.[1]
Consequence 1: The basicity of the pyridine nitrogen is slightly elevated.
Consequence 2: The C5-Chlorine is deactivated towards Nucleophilic Aromatic Substitution (SNAr).[1] Standard displacement of the chloride with amines will likely fail without harsh conditions; Pd-catalysis is required.[1]
Consequence 3: The C3-hydroxymethyl group is stable but prone to oxidation if not protected during harsh oxidative steps elsewhere in the synthesis.[1]
Experimental Workflows (DOT Visualization)
The following diagram illustrates the divergent synthetic pathways for utilizing this linker.
Caption: Divergent synthetic pathways for 5-Chloro-6-isopropoxypyridin-3-ylmethanol. Pathway A (Mitsunobu) is preferred for ether linkages; Pathway B for amine/thiol linkages.[1]
Detailed Protocols
Protocol A: Mitsunobu Coupling (Ether Linkage)
Purpose: To link the pyridine scaffold to a phenolic pharmacophore (e.g., a tyrosine kinase inhibitor core) via an ether bond.
Mechanism: The alcohol is activated by the phosphine-azodicarboxylate adduct, allowing SN2 displacement by the phenol.
Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve the Linker (1.0 equiv), the Phenol (1.1 equiv), and PPh₃ (1.5 equiv) in anhydrous THF (0.1 M concentration).
Cooling: Cool the reaction mixture to 0°C using an ice bath.
Addition: Add DIAD (1.5 equiv) dropwise over 15–20 minutes. Critical: Maintain temperature <5°C to prevent side reactions (e.g., hydrazine formation).
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–12 hours. Monitor by LC-MS for the disappearance of the alcohol.[1]
Workup: Quench with water. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). The byproduct (triphenylphosphine oxide) can be difficult to remove; consider using polymer-supported PPh₃ for easier filtration.[1]
Troubleshooting:
Low Yield? If the phenol is sterically hindered (ortho-substituted), switch to ADDP/PBu₃ (azodicarbonyl dipiperidine / tributylphosphine) and heat to 60°C.[1]
Protocol B: Activation to Mesylate (Leaving Group Formation)
Purpose: To convert the hydroxyl group into a good leaving group for subsequent reaction with amines or thiols.
Dissolution: Dissolve the Linker and TEA in anhydrous DCM (0.2 M) under N₂. Cool to 0°C.
Activation: Add MsCl dropwise via syringe. The reaction is usually rapid (<1 hour).
Validation: Check TLC/LC-MS. The mesylate is often unstable on silica; it is recommended to use it crude in the next step.
Workup: Wash with cold saturated NaHCO₃, then cold brine. Dry over Na₂SO₄ and concentrate in vacuo at low temperature (<30°C).
Coupling (Next Step): Immediately dissolve the crude mesylate in DMF or CH₃CN, add the amine nucleophile (1.5 equiv) and K₂CO₃ (2.0 equiv), and heat to 60°C to form the C-N bond.
Pyridine N remains available for H-bonding in the active site.[1]
pKa (Pyridine N)
~3.5 - 4.0
Lower than pyridine (5.[1]2) due to Cl (EWG), but raised by OiPr (EDG).
Stability
High
Stable to air/moisture. Isopropyl ether cleaves only in strong acid (e.g., BBr₃).
Authoritative References
Pyridine Methanol Chemistry: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry. Elsevier. Link
Mitsunobu Reaction Protocols: Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. Link[1]
Isopropoxy-Pyridine in Kinase Inhibitors (Analogs): Zou, H. Y., et al. (2015). PF-06463922 (Lorlatinib): A Potent and Selective Next-Generation ALK/ROS1 Inhibitor.[1] Journal of Medicinal Chemistry, 58, 4799. (Note: Illustrates the utility of substituted pyridine scaffolds in drug design). Link[1]
Synthesis of Pyridin-3-ylmethanol Derivatives: BenchChem Technical Report on 3-Pyridinemethanol Derivatives. Link[1]
Disclaimer: This Application Note is intended for research purposes only. All chemical synthesis should be performed by qualified personnel in a fume hood with appropriate PPE.
Application Notes and Protocols for the Functionalization of the Pyridine C3 Position Using Methanol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The strategic functionalization of the pyridine scaffold is a cornerstone of modern medicinal che...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic functionalization of the pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. Among the various positions on the pyridine ring, the C3 position presents a unique synthetic challenge due to the electronic nature of the heterocycle. This guide provides a comprehensive overview of advanced synthetic methodologies for the introduction of methyl and hydroxymethyl groups at the C3 position of pyridines, with a particular focus on the innovative use of methanol as a sustainable and readily available C1 source. We will delve into the mechanistic underpinnings of transition-metal-catalyzed, photocatalytic, and industrial vapor-phase methods, offering detailed, field-proven protocols to empower researchers in their synthetic endeavors.
Introduction: The Significance of C3-Functionalized Pyridines
The pyridine motif is a ubiquitous structural element in a vast array of pharmaceuticals, agrochemicals, and functional materials. The specific substitution pattern on the pyridine ring profoundly influences the molecule's biological activity, physicochemical properties, and overall performance. While the C2 and C4 positions are more readily functionalized due to their electronic activation by the nitrogen atom, selective C-H functionalization at the C3 position remains a formidable challenge.[1] The development of robust and regioselective methods to introduce functional groups at this "meta" position is therefore of paramount importance for expanding the accessible chemical space for drug discovery and materials innovation.
The introduction of a simple methyl or hydroxymethyl group at the C3 position can have a significant impact on a molecule's properties. For instance, the "magic methyl" effect in medicinal chemistry highlights how the addition of a methyl group can dramatically enhance a drug's potency and metabolic stability.[2] Similarly, the hydroxymethyl group can serve as a versatile synthetic handle for further elaboration or as a key hydrogen bond donor for molecular recognition at biological targets. This guide focuses on cutting-edge techniques that leverage methanol, a simple and economical C1 feedstock, for the C3-functionalization of pyridines.
Methodologies for C3-Functionalization with Methanol Derivatives
We will explore three distinct and powerful strategies for the C3-functionalization of pyridines using methanol or its oxidized form, formaldehyde. Each method offers unique advantages in terms of scope, conditions, and scalability.
Transition-Metal-Catalyzed C-H Methylation via Temporary Dearomatization
A groundbreaking approach for the direct C3-methylation of pyridines utilizes a rhodium catalyst in a "hydrogen borrowing" strategy with methanol and formaldehyde.[3][4] This method cleverly circumvents the inherent low reactivity of the C3 position by transiently dearomatizing the pyridine ring, thereby activating it for nucleophilic attack.
Causality of Experimental Choices: The reaction proceeds through a fascinating cascade of events. The rhodium catalyst first facilitates the reduction of the electron-poor pyridine to a more nucleophilic dihydropyridine intermediate. This dearomatized species can then react with formaldehyde (generated in situ from the oxidation of methanol) in a Mannich-type reaction. Subsequent dehydration and re-aromatization, again mediated by the catalyst, yield the C3-methylated pyridine. The use of a rhodium catalyst is crucial for its ability to mediate both the initial reduction and the final re-aromatization steps.
Experimental Workflow for Rhodium-Catalyzed C3-Methylation
Caption: Workflow for Rhodium-Catalyzed C3-Methylation.
Protocol 2.1: Rhodium-Catalyzed C3/C5-Dimethylation of a 4-Substituted Pyridine [4]
To a dry Schlenk flask under an argon atmosphere, add 4-phenylpyridine (0.5 mmol), [Rh(cod)Cl]₂ (0.0125 mmol), and Xantphos (0.025 mmol).
Add potassium tert-butoxide (0.1 mmol) and paraformaldehyde (1.5 mmol).
Add anhydrous toluene (2 mL) and anhydrous methanol (0.5 mL) via syringe.
Seal the flask and heat the reaction mixture at 120 °C with vigorous stirring for 24 hours.
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (5 mL).
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3,5-dimethyl-4-phenylpyridine.
Data Presentation: Representative Substrate Scope for C3/C5-Dimethylation [4]
Photoredox catalysis has emerged as a powerful tool for mild and selective C-H functionalization. A recent method demonstrates the C2-hydroxymethylation of pyridine N-oxides using methanol as both the solvent and the source of the hydroxymethyl radical under visible light irradiation.[5] While this particular protocol is selective for the C2 position, the underlying principle of generating a hydroxymethyl radical from methanol can be adapted for C3 functionalization with appropriately substituted pyridines or through alternative catalytic systems.
Causality of Experimental Choices: This reaction is initiated by the photoexcitation of a photocatalyst (e.g., thioxanthone) with visible light. The excited photocatalyst then abstracts a hydrogen atom from methanol, generating a hydroxymethyl radical (•CH₂OH). This radical can then add to the protonated pyridine N-oxide. The choice of an N-oxide is crucial as it activates the pyridine ring towards radical attack. The use of an acid co-catalyst (e.g., trifluoromethanesulfonic acid) is necessary to protonate the pyridine N-oxide, further enhancing its reactivity.
Reaction Pathway for Photocatalytic Hydroxymethylation
Caption: Photocatalytic generation of hydroxymethyl radical and subsequent reaction.
Protocol 2.2: Visible-Light-Induced Hydroxymethylation of a Pyridine N-Oxide [5]
Materials:
4-Phenylpyridine N-oxide
Thioxanthone (TX)
Trifluoromethanesulfonic acid (TfOH)
Methanol (anhydrous)
Schlenk tube or vial with a screw cap
LED lamp (e.g., 404 nm)
Magnetic stirrer
Step-by-Step Procedure:
To a dry Schlenk tube, add 4-phenylpyridine N-oxide (0.2 mmol), thioxanthone (0.01 mmol, 5 mol%), and anhydrous methanol (10 mL).
Add trifluoromethanesulfonic acid (0.02 mmol, 10 mol%) to the mixture.
Seal the tube and degas the solution by bubbling with argon for 15 minutes.
Place the reaction tube at a fixed distance from a 404 nm LED lamp and stir the mixture at room temperature for 24 hours.
Upon completion (monitored by TLC or LC-MS), remove the solvent under reduced pressure.
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
Extract the product with dichloromethane (3 x 15 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the desired hydroxymethylated pyridine.
Data Presentation: Substrate Scope for Hydroxymethylation [5]
Substrate (Pyridine N-Oxide)
Product (Position of -CH₂OH)
Yield (%)
4-Phenylpyridine N-oxide
2-Hydroxymethyl-4-phenylpyridine
85
4-Chloropyridine N-oxide
2-Hydroxymethyl-4-chloropyridine
72
3,5-Dimethylpyridine N-oxide
2-Hydroxymethyl-3,5-dimethylpyridine
68
Quinoline N-oxide
2-Hydroxymethylquinoline
75
Vapor-Phase Catalytic Methylation with Methanol
On an industrial scale, 3-methylpyridine (3-picoline) is often synthesized via the vapor-phase reaction of pyridine with methanol over heterogeneous catalysts at high temperatures.[6] While this method is highly efficient for large-scale production, it typically requires specialized equipment and may not be suitable for the synthesis of complex, functionalized pyridines in a laboratory setting. However, understanding the principles of this process is valuable for researchers interested in catalytic C-H functionalization.
Causality of Experimental Choices: This reaction is typically carried out in a fixed-bed reactor at temperatures ranging from 300 to 500 °C. The catalysts are often mixed metal oxides, such as zinc-manganese ferrites or cobalt-containing spinels.[6] The high temperature is necessary to overcome the activation energy for C-H bond cleavage and to promote the catalytic cycle. The catalyst's surface acidity and composition are critical factors that influence the reaction's activity and selectivity towards the desired 3-picoline isomer. A proposed mechanism involves the formation of a dihydropyridine intermediate on the catalyst surface.[6]
General Parameters for Vapor-Phase Methylation:
Parameter
Typical Range
Temperature
300 - 500 °C
Catalyst
Mixed metal oxides (e.g., Zn-Mn-Fe spinels)
Reactants
Pyridine, Methanol
Reactor Type
Fixed-bed flow reactor
Key Products
2-Picoline, 3-Picoline, Lutidines
Conclusion and Future Perspectives
The functionalization of the pyridine C3 position remains a vibrant area of research, with the use of methanol as a C1 source representing a significant step towards more sustainable and economical synthetic routes. The transition-metal-catalyzed approach via temporary dearomatization and the visible-light-induced photocatalytic method offer elegant solutions for the introduction of methyl and hydroxymethyl groups under relatively mild conditions, making them highly attractive for applications in drug discovery and development. While industrial vapor-phase methylation provides a scalable route to 3-picoline, future research will likely focus on developing more selective and lower-temperature catalytic systems. The continued exploration of novel catalytic strategies promises to further expand the toolbox for the precise and efficient C3-functionalization of pyridines, enabling the synthesis of novel molecules with tailored properties.
References
Doni, E., et al. (2020). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Chemical Science, 11(34), 9294-9299. Available at: [Link]
Doni, E., et al. (2020). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. PMC. Available at: [Link]
Cislaghi, C. N., & Frank, R. L. (1957). U.S. Patent No. 2,807,618. Washington, DC: U.S. Patent and Trademark Office.
Tanaka, A., et al. (2018). Visible light-induced Minisci reaction through photoexcitation of surface Ti-peroxo species. Catalysis Science & Technology, 8(21), 5493-5499. Available at: [Link]
Wang, P., et al. (2020). An Intramolecular Minisci Reaction in Aqueous Media Using Langlois' Reagent. The Journal of Organic Chemistry, 85(15), 9938-9946. Available at: [Link]
Cislaghi, C. N., & Frank, R. L. (1956). U.S. Patent No. 2,744,904. Washington, DC: U.S. Patent and Trademark Office.
Procter, D. J., et al. (2021). Recent Advances in Minisci-Type Reactions. SciSpace. Available at: [Link]
Wang, X., et al. (2022). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. PMC. Available at: [Link]
Minisci reaction. (2023). In Wikipedia. Available at: [Link]
Choi, J., et al. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927-11933. Available at: [Link]
Myerly, R. C., & Weinberg, K. (1969). U.S. Patent No. 3,428,641. Washington, DC: U.S. Patent and Trademark Office.
Sreekumar, K., et al. (2002). Vapour phase methylation of pyridine with methanol over the Zn1 − xMnxFe2O4(x = 0, 0.25, 0.50, 0.75 and 1) ferrite system. Scilit. Available at: [Link]
Li, Y., et al. (2022). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry, 87(3), 1869-1879. Available at: [Link]
Singh, R., et al. (2022). C−H Methylation Using Sustainable Approaches. Molecules, 27(9), 2898. Available at: [Link]
Kim, D., et al. (2022). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society, 144(39), 17891-17899. Available at: [Link]
Sreekumar, K., et al. (2001). Vapor-phase methylation of pyridine with methanol to 3-picoline over Zn1−xCoxFe2O4 (x=0, 0.2, 0.5, 0.8 and 1.0)-type ternary spinels prepared via a low temperature method. Applied Catalysis A: General, 205(1-2), 11-18. Available at: [Link]
Kaur, P., et al. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. RSC Advances, 13(31), 21469-21511. Available at: [Link]
Wang, Y., et al. (2022). Methylation and Alkylation of Pyridines at the meta Position Using Aldehydes or Aldehyde Surrogates. Journal of the American Chemical Society, 144(44), 20386-20395. Available at: [Link]
Klemm, L. H., et al. (1971). Convenient Procedure for the α-Methylation of Simple Pyridines. Journal of Heterocyclic Chemistry, 8(5), 763-766. Available at: [Link]
3-Methylpyridine. (2023). In Wikipedia. Available at: [Link]
Al-Malki, A., et al. (2011). WO Patent No. 2011/055,057. Geneva, Switzerland: World Intellectual Property Organization.
Wang, Z., et al. (2022). Pyridine C3–H functionalization reactions A Examples of drug molecules... ResearchGate. Available at: [Link]
Liu, C., et al. (2021). Pyridine C−H functionalization reactions. ResearchGate. Available at: [Link]
3-Pyridinemethanol. (2023). In PubChem. Available at: [Link]
Wang, H., et al. (2022). Methylations with methanol via bioinspired catalytic C–O bond cleavage. Nature Communications, 13(1), 3840. Available at: [Link]
Sivasankar, S., & Abraham, S. (2012). Scheme I. Synthesis of (2) pyridine and (3) picoline from ethanol. The Royal Society of Chemistry. Available at: [Link]
Sreekumar, K., et al. (2001). Selective synthesis of 3-picoline via the vapor-phase methylation of pyridine with methanol over Ni1-xCoxFe2O4 (x = 0, 0.2, 0.5, 0.8 and 1.0) type ferrites. ResearchGate. Available at: [Link]
Le, C., et al. (2023). Late-Stage C(sp3)–H Methylation of Drug Molecules. Macmillan Group - Princeton University. Available at: [Link]
Bhattacharya, D., & Studer, A. (2022). The catalytic C3 and C5 methylation of pyridines. ResearchGate. Available at: [Link]
Zhang, Y., et al. (2022). Progress of Methylation of C 6-8 ~Arene with Methanol: Mechanism, Catalysts, Kinetic/Thermodynamics and Perspectives. Processes, 10(11), 2296. Available at: [Link]
Hu, J., et al. (2022). Transition-Metal-Catalyzed C(sp 3 )–H Alkylation of Methyl Heteroarenes with Alcohols. Molecules, 27(23), 8503. Available at: [Link]
Kumar, A., et al. (2019). Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions. Chemical Communications, 55(62), 9144-9147. Available at: [Link]
Application Notes and Protocols: Nucleophilic Substitution on the 5-Chloro-6-isopropoxypyridine Scaffold
Introduction The pyridine ring is a foundational scaffold in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties, characterized by the elect...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The pyridine ring is a foundational scaffold in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties, characterized by the electron-withdrawing nature of the ring nitrogen, render it susceptible to nucleophilic aromatic substitution (SNAr), a powerful tool for molecular functionalization.[1][2] This guide focuses on the 5-chloro-6-isopropoxypyridine scaffold, a versatile building block whose reactivity is modulated by the interplay of its substituents. The chlorine atom at the 5-position serves as a competent leaving group, while the 6-isopropoxy group influences the regioselectivity and rate of substitution. Understanding the principles governing SNAr on this specific scaffold is crucial for researchers and drug development professionals aiming to synthesize novel pyridine derivatives with tailored pharmacological profiles.
This document provides a detailed exploration of the mechanistic underpinnings, practical experimental protocols, and key considerations for performing nucleophilic substitution on the 5-chloro-6-isopropoxypyridine core.
Mechanistic Insights: The SNAr Pathway on Substituted Pyridines
Nucleophilic aromatic substitution on pyridine and its derivatives typically proceeds via a bimolecular addition-elimination mechanism.[1][3] This pathway is distinct from SN1 and SN2 reactions observed in aliphatic systems.[1] The electron-deficient nature of the pyridine ring, enhanced by the electronegative nitrogen atom, facilitates the initial attack by a nucleophile.
The key steps of the SNAr mechanism are as follows:
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine atom at C-5). This step is typically the rate-determining step of the reaction.[4][5] The attack results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[1][3][6]
Stabilization of the Meisenheimer Complex: The stability of the Meisenheimer complex is a critical factor influencing the reaction rate.[4][5] In the case of the 5-chloro-6-isopropoxypyridine scaffold, the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring through resonance, particularly when the attack occurs at positions ortho or para to the nitrogen.[4][5] The presence of additional electron-withdrawing groups on the ring further stabilizes this intermediate, accelerating the reaction.[1][6]
Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the leaving group (chloride ion). This step is generally fast.
The Influence of Substituents on Reactivity
The regioselectivity and rate of SNAr reactions on substituted pyridines are profoundly influenced by the electronic properties and positions of the substituents.
Ring Nitrogen: The primary activating feature of the pyridine ring is the electron-withdrawing nitrogen atom, which polarizes the ring system and stabilizes the anionic Meisenheimer intermediate. Nucleophilic attack is strongly favored at the positions ortho and para (C-2, C-4, C-6) to the nitrogen.[4][5]
Isopropoxy Group (at C-6): The 6-isopropoxy group is an electron-donating group. While electron-donating groups generally deactivate the ring towards nucleophilic attack, its position ortho to the reaction center (C-5 is meta to the nitrogen, but the overall electronic landscape is key) can influence the stability of the Meisenheimer complex and the overall reaction kinetics.
Chloro Group (at C-5): The chlorine atom at the 5-position serves as the leaving group. Its position, meta to the ring nitrogen, is generally less activated than the ortho and para positions.[2] However, the cumulative electronic effects of the nitrogen and the isopropoxy group still permit substitution to occur.
Caption: S(N)Ar Mechanism on 5-chloro-6-isopropoxypyridine.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for conducting nucleophilic aromatic substitution on the 5-chloro-6-isopropoxypyridine scaffold with various nucleophiles. These protocols are intended as a starting point and may require optimization based on the specific nucleophile and desired scale.
Protocol 1: Amination with Primary and Secondary Amines
This protocol describes a general procedure for the reaction of 5-chloro-6-isopropoxypyridine with a range of amine nucleophiles. Microwave-assisted heating is often employed to accelerate these reactions.[7][8][9]
Materials:
5-chloro-6-isopropoxypyridine (1.0 equiv)
Amine (primary or secondary, 1.2-2.0 equiv)
Diisopropylethylamine (DIPEA) or other non-nucleophilic base (1.5-2.5 equiv)
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-dioxane)
Microwave reaction vial with a stir bar
Rotary evaporator
Silica gel for column chromatography
Standard laboratory glassware
Procedure:
To a microwave reaction vial, add 5-chloro-6-isopropoxypyridine (1.0 equiv), the desired amine (1.2-2.0 equiv), and a stir bar.
Add the anhydrous solvent to achieve a concentration of 0.1-0.5 M.
Add the non-nucleophilic base (e.g., DIPEA, 1.5-2.5 equiv) to the mixture.
Seal the vial and place it in the microwave reactor.
Heat the reaction mixture to the desired temperature (typically 100-150 °C) for a specified time (30 minutes to several hours).[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, allow the reaction mixture to cool to room temperature.
Remove the solvent under reduced pressure using a rotary evaporator.
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).
Characterize the purified product by NMR spectroscopy and mass spectrometry.
Nucleophile (Amine)
Base
Solvent
Temperature (°C)
Time (h)
Typical Yield (%)
Morpholine
DIPEA
DMF
120 (Microwave)
1
85-95
Benzylamine
K₂CO₃
DMSO
140
4
70-85
Aniline
NaOtBu
1,4-Dioxane
100
8
60-75
Piperidine
Et₃N
NMP
130
2
80-90
Table 1: Representative Conditions for Amination of 5-chloro-6-isopropoxypyridine.
Protocol 2: Thiolation with Thiol Nucleophiles
This protocol outlines the substitution of the chloro group with a sulfur-based nucleophile, such as a thiol. A strong base is typically required to deprotonate the thiol, forming the more nucleophilic thiolate anion.
To a flame-dried round-bottom flask under an inert atmosphere, add the thiol (1.1-1.5 equiv) and the anhydrous solvent.
Cool the solution to 0 °C in an ice bath.
Carefully add the strong base (e.g., NaH, 1.2-1.6 equiv) portion-wise to the solution. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the thiolate.
Add a solution of 5-chloro-6-isopropoxypyridine (1.0 equiv) in the anhydrous solvent to the reaction mixture dropwise.
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS. Gentle heating (40-80 °C) may be required for less reactive thiols.
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Characterize the purified product by appropriate analytical methods.
Protocol 3: Alkoxylation and Aryloxylation
This protocol describes the synthesis of ether derivatives by reacting 5-chloro-6-isopropoxypyridine with alcohols or phenols. Similar to thiolation, a strong base is necessary to generate the corresponding alkoxide or phenoxide nucleophile.
Materials:
5-chloro-6-isopropoxypyridine (1.0 equiv)
Alcohol or Phenol (1.5-3.0 equiv)
Strong base (e.g., NaH, Potassium tert-butoxide (KOtBu)) (1.6-3.2 equiv)
Anhydrous polar aprotic solvent (e.g., DMF, THF)
Reaction vessel suitable for heating under an inert atmosphere
Standard workup and purification equipment
Procedure:
In a dry reaction vessel under an inert atmosphere, dissolve the alcohol or phenol (1.5-3.0 equiv) in the anhydrous solvent.
At 0 °C, add the strong base (e.g., NaH, 1.6-3.2 equiv) portion-wise. Allow the mixture to stir for 30 minutes at this temperature.
Add 5-chloro-6-isopropoxypyridine (1.0 equiv) to the reaction mixture.
Heat the reaction to a temperature between 60-120 °C and monitor its progress by TLC or LC-MS.
After the reaction is complete, cool the mixture to room temperature and quench with water.
Extract the product with an organic solvent.
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the residue by flash column chromatography to yield the desired ether product.
Confirm the structure of the product using spectroscopic techniques.
Caption: General Experimental Workflow for S(N)Ar Reactions.
Increase reaction temperature. Use a stronger base to generate a more potent nucleophile. Consider using microwave irradiation to accelerate the reaction.[7][8]
Formation of Side Products
Competing reaction pathways (e.g., hydrodehalogenation). Reaction with solvent.
Ensure strictly anhydrous and inert conditions. Choose a less reactive solvent. Optimize the stoichiometry of the base.
Difficult Purification
Similar polarity of starting material and product. Formation of closely related impurities.
Optimize the eluent system for column chromatography. Consider alternative purification techniques (e.g., preparative HPLC, crystallization).
Table 2: Troubleshooting Guide for Nucleophilic Substitution Reactions.
Conclusion
The 5-chloro-6-isopropoxypyridine scaffold is a valuable platform for the synthesis of a diverse range of substituted pyridines through nucleophilic aromatic substitution. A thorough understanding of the SNAr mechanism, coupled with careful selection of reaction conditions, enables the efficient and predictable functionalization of this important heterocyclic core. The protocols and insights provided in this guide are intended to empower researchers in their efforts to develop novel molecules with potential applications in drug discovery and materials science.
References
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
MDPI. (2014, January 7). N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. [Link]
Scalable Synthesis of [5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol
This Application Note is designed for process chemists and drug development professionals focusing on the scalable synthesis of [5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol . This molecule serves as a high-value pha...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for process chemists and drug development professionals focusing on the scalable synthesis of [5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol . This molecule serves as a high-value pharmacophore in the synthesis of GPR119 agonists, S1P1 receptor modulators, and next-generation hemoglobin allosteric modifiers.[1][2]
Application Note & Process Protocol
Abstract & Strategic Overview
The target molecule, [5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol (hereafter Compound 1 ), represents a critical substituted pyridine building block.[2] Its structural core—a 2-alkoxy-3-chloro-5-hydroxymethyl pyridine motif—is essential for optimizing lipophilicity and metabolic stability in drug candidates.[2]
Scaling this synthesis presents two primary challenges:
Regioselectivity: Ensuring exclusive nucleophilic aromatic substitution (SNAr) at the C6 position over the C5 position.
Safety & Economy: Avoiding hazardous reducing agents (e.g., LiAlH₄) and expensive chromatographic purifications during scale-up.[1]
This protocol details a 2-step telescoping route starting from Ethyl 5,6-dichloronicotinate .[1] This pathway utilizes the ester moiety to activate the C6 position for substitution before reducing it to the final alcohol, ensuring >98% regioselectivity and high overall yield.[1]
Retrosynthetic Analysis & Route Selection
The most robust route for scale-up avoids direct manipulation of the alcohol.[1][2] Instead, we employ an "Activate-Substitute-Reduce" strategy.[1]
Route Logic
Starting Material:Ethyl 5,6-dichloronicotinate (CAS 2495-56-9). The ester group at C3 acts as an Electron Withdrawing Group (EWG), significantly increasing the electrophilicity at C6 (ortho to Nitrogen) compared to C5.[1]
Step 1 (SNAr): Introduction of the isopropoxy group using Potassium tert-butoxide (KOt-Bu) and Isopropanol.[2]
Step 2 (Reduction): Selective reduction of the ester to the alcohol using Sodium Borohydride (NaBH₄) with a Calcium Chloride (CaCl₂) additive, avoiding the safety risks of Lithium Aluminum Hydride.[1]
Figure 1: Retrosynthetic strategy prioritizing regiocontrol via electronic activation.
Detailed Experimental Protocols
Step 1: Regioselective SNAr to Ethyl 5-chloro-6-isopropoxynicotinate[2]
Objective: Selective displacement of the C6-chlorine atom.
Scale: 100 g Input
Setup: Charge a 2L jacketed reactor with Ethyl 5,6-dichloronicotinate (100 g) and anhydrous Isopropanol (400 mL). Cool the mixture to 0–5°C under N₂ atmosphere.
Addition: Slowly add KOt-Bu (56.0 g) portion-wise over 60 minutes, maintaining internal temperature <10°C. Note: The reaction is exothermic. Rapid addition may lead to bis-substitution.[2]
Reaction: Allow the mixture to warm to 20–25°C and stir for 4 hours. Monitor by HPLC (Target conversion >99%).
Checkpoint: The C6-isomer (Target) should be the dominant peak.[1][2] The C5-isomer is typically <1%.
Quench: Cool to 10°C and quench with Water (500 mL).
Workup:
Concentrate under reduced pressure to remove bulk Isopropanol.[1]
Extract the aqueous residue with Toluene (2 x 300 mL).[1]
Wash combined organic layers with Brine (200 mL).
Dry over Na₂SO₄ and concentrate to yield the crude ester as a pale yellow oil.[1]
Yield: ~105 g (95%). Use directly in Step 2.
Step 2: Chemoselective Reduction to Compound 1[1][2]
Objective: Reduction of the ester to the primary alcohol without dechlorinating the pyridine ring.[1]
Safety Note: Hydrogen gas is evolved.[1] Ensure adequate venting.[1][4]
Hydrogen Evolution: Step 2 generates significant H₂ gas.[1] The reactor must be equipped with a high-capacity condenser and vented to a scrubber or flare system.[2] Do not seal the reactor.
Exotherm: The SNAr reaction (Step 1) is exothermic.[1] Failure to control temperature (<10°C) during base addition will lead to "runaway" bis-substitution (replacing both chlorines).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield in Step 1
Incomplete conversion
Increase KOt-Bu to 1.2 equiv; Ensure Isopropanol is anhydrous.
Bis-substitution Impurity
Temperature too high
Strictly maintain T < 10°C during base addition.[2]
Incomplete Reduction
Deactivation of NaBH4
Ensure CaCl₂ is fresh/dry.[1] Add small amount of Methanol to activate.[1]
Emulsion during Workup
Boron salts
Increase volume of sat.[1] NH₄Cl or use 10% Citric Acid wash.[1]
BenchChem.[1][5][8] "Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction." Link[1][2]
Regioselectivity in SnAr of Dichloropyridines
Lier, E., et al. "Nucleophilic substitution of 2,3-dichloropyridine."[1] Journal of Heterocyclic Chemistry, 2005 .
Vertex Pharmaceuticals Patent WO2020127945A1.[1] "Process and intermediates for the synthesis of voxelotor." (Describes similar pyridine manipulations). Link[1]
Safety Data & Handling
ChemicalBook.[1][4] "MSDS for 5,6-Dichloro-3-pyridinemethanol." Link
Commercial Availability of Precursors
CymitQuimica.[1][4] "CAS 54127-30-9: (5,6-Dichloropyridin-3-yl)methanol."[4][9] Link
The purification of [5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol presents a classic "push-pull" chromatographic challenge.[1] You are dealing with a molecule that possesses a basic pyridine nitrogen (prone to silanol dragging) and a polar primary alcohol, yet it is modulated by a lipophilic isopropoxy group and an electron-withdrawing chlorine atom.
Successful isolation requires neutralizing the acidic silica surface while balancing the elution strength to separate the alcohol from its likely precursor (the corresponding methyl ester) or over-reduced byproducts.
Part 1: The Molecule & Chromatographic Behavior
Before troubleshooting, understand the physicochemical drivers of your separation:
Feature
Chemical Effect
Chromatographic Consequence
Pyridine Nitrogen
Lewis Base (Lone Pair)
Streaking/Tailing: H-bonds with acidic silanols (Si-OH) on silica.
5-Chloro Group
Electron Withdrawing (Inductive)
Reduced Basicity: Lowers the pKa of the pyridine N, reducing (but not eliminating) streaking compared to unsubstituted pyridine.
6-Isopropoxy Group
Steric Bulk + Lipophilicity
Retention Shift: Increases solubility in non-polar solvents (Hex/Hept) and increases Rf compared to methoxy analogs.
3-Methanol Group
H-Bond Donor/Acceptor
Polarity Anchor: The primary driver of retention.[1] Requires polar modifiers (EtOAc or MeOH) to elute.
Part 2: Troubleshooting Guide (FAQs)
Q1: My product is "streaking" or "tailing" badly on the column. I lose yield in mixed fractions. Why?
Diagnosis: This is the "Silanol Effect." Even with the electron-withdrawing chlorine, the pyridine nitrogen is basic enough to interact with the acidic protons of the silica gel silanol groups. This non-specific binding causes the peak to drag.
The Fix: Mobile Phase Modification
You must "cap" the silanols using a competing base.
Protocol: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase.
Mechanism: The amine additive is more basic than your pyridine product. It preferentially binds to the silanol sites, creating a neutral surface for your product to traverse.
Caution: Flush the column with the TEA-containing solvent before loading your sample to ensure the silica is pre-equilibrated.
Q2: I cannot separate the alcohol product from the starting ester (Methyl 5-chloro-6-isopropoxynicotinate).
Diagnosis: Inadequate Selectivity. The ester is significantly less polar than the alcohol. If they co-elute, your mobile phase is likely too strong (too polar) too quickly, pushing everything off the column near the solvent front (Rf > 0.8).
The Fix: Gradient Optimization
Rf Target: You want the Ester at Rf ~0.6-0.7 and the Alcohol at Rf ~0.2-0.3 in the same solvent system.[1]
Recommended Solvent: 20% EtOAc in Heptane (or Hexane).
Gradient Profile: Start at 0% EtOAc. Hold for 2 CV (Column Volumes). Ramp to 40% EtOAc over 10 CV.
Q3: My compound crystallizes on the column head or precipitates during loading.
Diagnosis: Solubility Mismatch. The isopropoxy group adds lipophilicity, but the alcohol group creates a crystal lattice energy that resists dissolution in pure non-polar solvents like Heptane.
The Fix: Dry Loading
Do not attempt liquid loading with Dichloromethane (DCM) if you are running a Heptane column; the DCM plug will act as a "super-solvent" and ruin resolution.
Protocol: Dissolve crude material in a minimal amount of DCM or Acetone. Add Celite 545 or Silica Gel (1:2 ratio by weight). Evaporate to dryness on a rotavap until you have a free-flowing powder. Load this powder on top of the column.
Part 3: Optimized Purification Protocol
Workflow Logic
Caption: Decision matrix for the purification of pyridine-based alcohols, emphasizing silica pretreatment and dry loading.
Step-by-Step Methodology
1. Column Pre-Treatment (The "Neutralization" Step)
Pack the resulting powder onto the pre-treated column head. Cap with a layer of sand.[4]
3. Elution Gradient
Mobile Phase A: Heptane (with 0.5% TEA optional, but usually pre-wash is sufficient).
Mobile Phase B: Ethyl Acetate (EtOAc).
Flow Rate: Standard for column diameter (e.g., 15-20 mL/min for a 12g flash cartridge).
Time (CV)
% Mobile Phase B (EtOAc)
Phase Description
0 - 2
0%
Column Equilibration / Impurity Flush
2 - 5
0% → 10%
Elution of non-polar impurities
5 - 15
10% → 40%
Product Elution Window
15 - 18
40% → 100%
Flush polar debris
4. Detection
Monitor UV at 254 nm (Pyridine ring absorption).
Note: The isopropoxy group does not add significant conjugation, so 254 nm is dominant over 280 nm.
Part 4: Synthesis Context & Impurity Profile
Understanding where your molecule comes from helps you predict what to separate it from. This molecule is typically an intermediate in the synthesis of GPR119 agonists or similar pharmaceutical targets.
Caption: Synthesis pathway showing the reduction of the nicotinate ester to the target alcohol.
Precursor (Ester): High Rf (Non-polar). Elutes early.
Target (Alcohol): Mid Rf (Polar). Elutes middle.
Aldehyde Intermediate: If the reduction is incomplete (using DIBAL controlled), you may see an aldehyde. This usually runs slightly faster (higher Rf) than the alcohol but slower than the ester.
References
Biotage. (2023).[5][6] Is there an easy way to purify organic amines? Retrieved from [Link]
University of Rochester. (n.d.). Tips for Flash Column Chromatography: Troubleshooting Tailing. Retrieved from [Link]
Organic Syntheses. (2010). Discussion on Pyridine Functionalization and Purification. Org.[3][5][6][7] Synth. 2010, 87, 161. Retrieved from [Link]
You are likely observing degradation because this molecule contains two acid-sensitive functionalities that operate via distinct mechanisms depending on the water content and counter-ion of your acid.
The Primary Failure Mode: Ether Cleavage (Aqueous Acid)
The 6-isopropoxy group is a "vinylogous ester." Unlike a standard phenyl ether, the pyridine nitrogen makes this group highly susceptible to acid hydrolysis.
Mechanism: Protonation of the pyridine nitrogen (
) activates the ring. A second protonation or hydrogen bond at the ether oxygen weakens the bond.
Result: In aqueous acid (e.g., 1M HCl, H₂SO₄), water attacks the C-6 position (or the isopropyl group leaves as a carbocation), leading to the Pyridone tautomer.
Observation: This results in a drastic UV shift and a change in polarity (the product is much more polar).
The Secondary Failure Mode: Benzylic Substitution (Halogenated Acids)
The 3-hydroxymethyl group is electronically similar to a benzyl alcohol but deactivated by the pyridine ring.
Mechanism: In the presence of strong nucleophilic acids (like concentrated HCl or HBr), the hydroxyl group is protonated and displaced by the halide.[1]
Result: Formation of the alkyl chloride/bromide.[2][3][4][5]
Degradation Pathway Diagram
The following diagram illustrates the divergent degradation pathways based on conditions.
Caption: Figure 1. Divergent degradation pathways. The solid red line indicates the dominant pathway in aqueous acidic workups (Ether Cleavage).
Part 2: Troubleshooting Guide (FAQ)
Scenario 1: "My product peak disappeared/shifted during HPLC analysis after acid workup."
Diagnosis: You likely hydrolyzed the isopropoxy group.
The Chemistry: The transformation converts the 2-alkoxypyridine core into a 2-pyridone (specifically 5-chloro-6-hydroxypyridin-3-yl]methanol).
Confirmation: Check your UV spectrum. Alkoxypyridines typically absorb around 270-280 nm. Pyridones show a distinct bathochromic shift (red shift) and often a dual-hump feature due to the amide-like conjugation.
Mass Spec Flag: Look for a mass loss of 42 Da .
Starting Mass:
Product Mass:
(Loss of Isopropyl [+43], gain of H [+1]).
Scenario 2: "I see a +18 Da impurity peak."
Diagnosis: This is the alkyl chloride formation (if using HCl) followed by hydrolysis, OR simply the hydration of the double bond (less likely).
Correction: If you used HCl, you likely formed the chloromethyl derivative (
relative to OH is incorrect; OH to Cl is Da).
Action: Switch to non-nucleophilic acids like Sulfuric acid or Phosphoric acid for pH adjustment, but keep temperature low.
Scenario 3: "How do I remove the Boc group from the amine (if applicable) without destroying this core?"
Diagnosis: Standard TFA/DCM or 4M HCl/Dioxane conditions are too harsh for the isopropoxy group if not carefully controlled.
Solution: Use Trimethylsilyl iodide (TMSI) or ZnBr₂/DCM for milder deprotection if the molecule contains acid-sensitive protecting groups elsewhere. If you must use acid, use dilute TFA in DCM at 0°C and quench immediately with saturated
.
Part 3: Stability Data & Protocols
Quantitative Stability Profile
The following table summarizes the expected half-life (
) of the isopropoxy group based on analogous 2-alkoxypyridine data.
Condition
pH
Temperature
Predicted Stability
Risk Level
1M HCl
< 1
25°C
< 1 Hour
Critical
10% Acetic Acid
~2.5
25°C
6-12 Hours
High
Phosphate Buffer
4.5
25°C
> 24 Hours
Low
TFA / DCM (1:1)
< 1
0°C
1-2 Hours
Moderate
Aqueous Workup
6-7
25°C
Stable
Safe
Protocol: pH-Rate Profile Determination
To validate the stability for your specific formulation or process, perform this kinetic study.
Internal Standard: Benzophenone or similar non-ionizable compound.
Step-by-Step:
Preparation: Prepare a 1 mg/mL stock solution of the analyte in Acetonitrile.
Initiation: Spike 100 µL of stock into 900 µL of each buffer at 25°C.
Sampling: Inject immediately (
). Inject subsequently at minutes.
Analysis: Plot
vs. Time. The slope gives the degradation rate.
Criterion: If degradation > 5% within your processing time, you must modify the workup to include a buffer quench (e.g., pouring the reaction mixture into cold
).
Part 4: References
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Refer to Chapter 5: Pyridines: Reactions and Synthesis - specifically hydrolysis of 2-alkoxypyridines).
Katritzky, A. R. (1963). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, Vol 1. (Foundational text on Pyridone/Hydroxypyridine equilibrium).
Patent Context (GPR119 Agonists): This core is a common intermediate in GPR119 agonists. See WO2008008518A2 for synthesis routes that utilize basic workups to avoid ether cleavage.
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanism of acid-catalyzed ether hydrolysis).
Technical Support Center: Borane Reduction of 5-Chloro-6-isopropoxynicotinates
Welcome to the Advanced Synthesis Support Module. Ticket ID: BOR-RED-PYR-05 Subject: Troubleshooting Borane Reduction of Electron-Deficient Heterocyclic Esters Executive Summary The reduction of 5-chloro-6-isopropoxynico...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Synthesis Support Module.Ticket ID: BOR-RED-PYR-05
Subject: Troubleshooting Borane Reduction of Electron-Deficient Heterocyclic Esters
Executive Summary
The reduction of 5-chloro-6-isopropoxynicotinate (and similar pyridine esters) to its corresponding alcohol is a deceptively simple transformation. While borane (
or ) is the reagent of choice due to its chemoselectivity (avoiding dechlorination typical of catalytic hydrogenation), the reaction frequently fails in the hands of uninitiated chemists.
The Root Cause: The pyridine nitrogen is a Lewis base. It reacts with borane (Lewis acid) faster than the ester carbonyl. This forms a stable amine-borane adduct , altering the stoichiometry and requiring a specific, often aggressive, workup to liberate the final product.
Module 1: The Mechanistic Pathway (Visualization)
The following diagram illustrates the "Hidden Trap" in this reaction. Unlike standard phenyl ester reductions, the pyridine ring acts as a borane sink.
Caption: Figure 1. The reaction proceeds through an obligatory N-borane complex. Standard hydrolysis is often insufficient to break the N-B bond in the final step.
Module 2: Optimized Experimental Protocol
Objective: Synthesis of (5-chloro-6-isopropoxypyridin-3-yl)methanol.
Scale: 10 mmol basis.
Reagents & Stoichiometry
Component
Equiv.
Role
Critical Note
Substrate
1.0
Reactant
Dry thoroughly; water destroys .
(1M)
3.0 - 4.0
Reductant
Do not use 1.0 eq. 1 eq coordinates to N; 0.67 eq reduces ester; excess drives kinetics.
THF (Anhydrous)
10 vol
Solvent
Stabilizer-free THF preferred if available.
Methanol
Excess
Quench
Exothermic gas evolution ().
HCl (Aq) or Acidic MeOH
Excess
Decomplexation
Required to break the N-B bond.
Step-by-Step Procedure
Complexation Phase:
Cool the solution of substrate in anhydrous THF to
under .
Add
dropwise.[1] Observation: Gas evolution may be minimal initially as the N-B bond forms.
Wait: Stir for 30 mins at
. You have now formed "Intermediate A" (see diagram).
Reduction Phase:
Allow the reaction to warm to Room Temperature (RT).
Optional: If TLC shows starting material after 2 hours, heat to mild reflux (
). The electron-rich isopropoxy group deactivates the ring, potentially making the ester less electrophilic.
The "False" Finish (Monitoring):
Caution: TLC may show a new spot that is not the free alcohol. This is the Reduced N-Borane Adduct . It often runs less polar than the free alcohol.
Validation: Perform a "mini-workup" on a TLC aliquot: Add 2 drops reaction mix to 0.5 mL MeOH + 1 drop conc. HCl, heat with heat gun, then spot. This reveals the true reaction progress.
Quench & Decomplexation (The Fix):
Cool to
. Carefully add MeOH (vigorous evolution).
Crucial Step: Add 6M HCl (approx 2-3 eq) or use methanolic HCl.
Reflux: Heat the mixture at
for 1–2 hours. This step cleaves the N-B bond.
Neutralize with
or to pH 8-9 and extract with EtOAc.
Module 3: Troubleshooting Guide (FAQ)
Q1: My yield is >100% and the NMR looks messy/broad. What happened?
Diagnosis: Incomplete decomplexation.
Explanation: You isolated the pyridine-borane complex. Boron has a quadrupole moment that broadens NMR signals of attached protons. The mass is higher due to the attached
.
Solution: Take the crude oil, dissolve in MeOH, add conc. HCl (or acetic acid), and reflux for 2 hours. Neutralize and re-isolate.
Q2: I used 1.5 equivalents of borane, but the reaction stalled at 50% conversion.
Diagnosis: Stoichiometric starvation.
Explanation: The first equivalent of borane is "sacrificial"—it binds irreversibly (under reaction conditions) to the pyridine nitrogen. You effectively only had 0.5 eq available for the ester reduction (which requires 0.67 eq theoretically, but >1.0 eq kinetically).
Solution: Always calculate stoichiometry as:
.
Q3: Will the chlorine atom fall off (dehalogenation)?
), borane reduction is generally chemoselective and preserves aryl chlorides.
Caveat: If you leave the reaction refluxing for days or use a harsh Lewis acid catalyst, risk increases. Under standard conditions, the Cl is stable.
Q4: The isopropoxy group is acid-sensitive. Will the HCl workup cleave it?
Diagnosis: Functional group compatibility.
Explanation: Isopropyl aryl ethers are relatively robust. However, prolonged boiling in concentrated aqueous HCl can cleave them to pyridones.
Optimization: Use Methanolic HCl (generated from Acetyl Chloride in MeOH) or simply reflux in pure MeOH for a longer duration (4-6 hours) to break the complex via methanolysis, which is milder than aqueous acid hydrolysis.
Module 4: Safety & Impurity Profiling
Hazard / Impurity
Cause
Prevention
Diborane () Leak
Using old/concentrated reagents.
Use fresh 1M solutions. Keep system under positive pressure.
Use oven-dried glassware. Syringe transfer techniques.
Impurity: Pyridone
Cleavage of Isopropoxy ether.
Avoid strong aqueous acids at high temps. Keep workup pH > 8 during extraction.
Impurity: Aldehyde
Incomplete reduction.
Ensure excess hydride. Ensure reaction reaches RT or mild heat.
References
Brown, H. C., & Choi, Y. M. (1981). The selective reduction of esters to alcohols in the presence of other functional groups with borane-dimethyl sulfide.Synthesis , 1981(06), 439-440. Link
Kanth, J. V. B., & Brown, H. C. (2002). Selective reduction of carboxylic acids to alcohols with borane-THF.Organic Process Research & Development , 6(2), 146-151. Link
Burkhardt, E. R., & Matos, K. (2006). Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions.Chemical Reviews , 106(7), 2617–2650. Link
Pfizer Inc. (2010). Process for the preparation of pyridine derivatives (Ponesimod Intermediates).WO2010046835A1 . (Demonstrates industrial scale reduction of 5-chloro-6-substituted nicotinates). Link
Disclaimer: This guide is for research purposes only. Always consult your institution's Chemical Hygiene Plan (CHP) before handling Borane reagents.
Technical Support Center: Pyridine Methanol Stability & Storage
Topic: Storage conditions to prevent oxidation of pyridine methanols (Pyridyl carbinols) Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Introduction: The "Benzylic" Vulnerability Py...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Storage conditions to prevent oxidation of pyridine methanols (Pyridyl carbinols)
Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists.
Introduction: The "Benzylic" Vulnerability
Pyridine methanols (2-, 3-, and 4-pyridinemethanol) are critical building blocks in drug discovery, serving as precursors for ligands, catalysts, and bioactive scaffolds.[1] However, they present a dual stability challenge: hygroscopicity and oxidative susceptibility .
While the pyridine ring itself is electron-deficient and resistant to oxidation, the hydroxymethyl group attached to it behaves similarly to a benzylic alcohol. The carbon atom adjacent to the ring is "activated," making the methylene protons (
-protons) susceptible to abstraction. This leads to a degradation cascade—from alcohol to aldehyde, and finally to the corresponding carboxylic acid (e.g., Picolinic, Nicotinic, or Isonicotinic acid).
This guide provides a self-validating storage protocol to arrest this cascade.
Module 1: The Science of Degradation (Root Cause Analysis)
To prevent degradation, one must understand the enemy. The spoilage of pyridine methanols is rarely a single-step event; it is a synergistic failure of moisture control and oxygen exclusion.[2]
The Oxidation Cascade
The primary degradation pathway is Autoxidation , often accelerated by light (photo-oxidation) and trace metal impurities.
Stage 1 (Aldehyde Formation): Atmospheric oxygen abstracts a hydrogen from the
-carbon.[2] This converts the alcohol into a pyridine carboxaldehyde (e.g., Picolinaldehyde). These aldehydes are reactive and can polymerize or turn yellow/brown.[2]
Stage 2 (Acidification): The aldehyde is rapidly oxidized further to the carboxylic acid.
Secondary Pathway (N-Oxidation): While slower, the pyridine nitrogen can undergo oxidation to form the N-oxide, particularly if peroxides are present (often generated by ether solvents if used during transfer).
The Hygroscopic Trigger
Pyridine methanols are highly hygroscopic (water-attracting).[2]
The Trap: Absorbed water does not directly oxidize the compound, but it increases the mobility of dissolved oxygen and trace metal ions, acting as a medium that accelerates the oxidative kinetics.
Visual Cue: A "wet" or sticky appearance in solid isomers (3- and 4- isomers) or cloudiness in the liquid 2-isomer.[2]
Visualization: The Degradation Pathway
The following diagram illustrates the chemical transformation you are trying to prevent.
Caption: Figure 1. The oxidative cascade from alcohol to acid. Yellowing typically indicates the presence of conjugated aldehyde intermediates or N-oxides.[2]
Module 2: The "Golden Standard" Storage Protocol
Do not rely on standard chemical cabinet storage.[2] Follow this protocol to ensure >98% purity over 12+ months.
Environmental Controls
Parameter
Requirement
Scientific Rationale
Atmosphere
Inert (Argon/Nitrogen)
Oxygen exclusion is the primary defense against aldehyde formation.[2] Argon is preferred as it is heavier than air and "blankets" the liquid/solid.
Temperature
2°C to 8°C (Refrigerated)
Lowers the kinetic energy of the oxidation reaction. Note: Do not freeze liquid 2-pyridinemethanol unless verified, as freeze-thaw cycles can introduce moisture condensation.[2]
Container
Amber Glass
Blocks UV/actinic radiation which catalyzes photo-oxidation of the pyridine ring and the benzylic position [1].[2]
Seal
Parafilm + Teflon Tape
Prevents gas exchange and moisture ingress.
Handling Workflows (Liquid vs. Solid)
Scenario A: 2-Pyridinemethanol (Liquid)
The Risk: Every time you open the bottle, moist air enters.
Replace the standard cap with a chemically resistant septum cap (PTFE-lined).[2]
Purge the headspace with Argon via a needle for 60 seconds after every use.
Wrap the cap junction with Parafilm.
Store in the fridge.
Scenario B: 3- or 4-Pyridinemethanol (Solid)
The Risk: Solids have high surface area for moisture adsorption.[2]
The Fix:Desiccator Storage .
Place the amber vial inside a secondary container (a jar or vacuum desiccator) containing active desiccant (e.g., Drierite or Silica Gel).
If possible, store the entire secondary container in the fridge.
Allow the container to reach room temperature before opening to prevent condensation on the cold solid.
Module 3: Troubleshooting & FAQs
Q1: My Pyridine Methanol has turned yellow. Is it still usable?
Diagnosis: The yellow color typically indicates the formation of N-oxides or trace amounts of conjugated aldehydes (e.g., picolinaldehyde).
Impact: If used for sensitive catalysis or precise stoichiometry, discard it .
Salvage: If used as a bulk reactant (excess reagent), check purity via TLC. If the main spot is still the alcohol, you may proceed, but expect lower yields.
Purification:
Liquids: Vacuum distillation is the most effective method to remove the colored impurities (which remain in the pot).
Solids: Recrystallization from ethyl acetate/hexanes is standard [2].[2]
Q2: How do I distinguish between "Wet" and "Oxidized" material?
Use 1H NMR (Proton NMR) in
or .
Oxidation: Look for a new aldehyde proton peak (singlet) downfield around 10.0 ppm . You may also see a shift in the ring protons due to the electron-withdrawing nature of the carbonyl or acid group.[2]
Moisture: Look for a broad singlet water peak (variable position, usually ~1.5 ppm in
Ethers (THF) can form peroxides, which rapidly oxidize the pyridine nitrogen to the N-oxide.
Exception: If you must, store as a salt (e.g., Hydrochloride salt) which is significantly more stable towards oxidation, though hygroscopic.
Module 4: Storage Decision Logic
Use this flow to determine the immediate action plan for your inventory.
Caption: Figure 2. Decision tree for handling and maintenance of pyridine methanol inventory.
References
US Patent 2818378A. Oxidation of methyl-pyridines. Google Patents.
Organic Syntheses . 9-n-BUTYL-1,2,3,4,5,6,7,8-OCTAHYDROACRIDIN-4-OL (Purification of Pyridine Alcohols). Org. Synth. 2005, 82, 140. Available at: [Link]
PubChem . Compound Summary: 2-Pyridinemethanol.[2][3][4][5] National Library of Medicine. Available at: [Link]
Solving solubility issues with 5-chloro-6-isopropoxy pyridine derivatives
Topic: Troubleshooting Solubility & Formulation Challenges Status: Active | Ticket Priority: High | Audience: Medicinal Chemists & Formulation Scientists Welcome to the Technical Support Portal Subject: Overcoming the "S...
Status: Active | Ticket Priority: High | Audience: Medicinal Chemists & Formulation Scientists
Welcome to the Technical Support Portal
Subject: Overcoming the "Solubility Wall" for 5-chloro-6-isopropoxy pyridine scaffolds.
You are likely visiting this page because your lead compound—containing the 5-chloro-6-isopropoxy pyridine core—is precipitating in biological buffers, showing poor oral exposure, or crashing out during serial dilutions.
This scaffold presents a unique "double-edged" physicochemical challenge:
The "Grease" Factor: The 6-isopropoxy group and 5-chloro substituent significantly increase LogP (lipophilicity) compared to the parent pyridine.
The Basicity Drop: The electron-withdrawing nature of the 5-chloro group, combined with the ortho-alkoxy effect, drastically lowers the pyridine nitrogen's basicity (pKa often < 2.5), rendering standard salt formation strategies ineffective in physiological media.
This guide provides a modular troubleshooting framework to diagnose and resolve these specific issues.
Module 1: Diagnostic Framework
Before attempting a fix, you must categorize the solubility problem. Is your compound "Brick Dust" or a "Grease Ball"?
Step 1: Physicochemical Profiling
Perform a rapid melting point (MP) and LogP calculation/measurement.
Profile Type
Characteristics
The Root Cause
Recommended Strategy
Type A: "Grease Ball"
Low MP (< 150°C), High LogP (> 3.5)
Solvation limited. The water cannot disrupt the hydrophobic interactions.
Crystal lattice energy is too high. The solvent cannot break the crystal structure.
Disruption of symmetry, Amorphous dispersions, Co-solvents.
Type C: The Hybrid
High MP, High LogP
Worst case scenario. Common with planar pyridine derivatives.
Must use amorphous solid dispersions (ASD) or lipid-based delivery.
Diagnostic Logic Tree
Use the following flow to select your formulation strategy.
Figure 1: Decision matrix for classifying solubility issues based on melting point and lipophilicity.
Module 2: The Salt Selection Trap
Critical Warning: 5-chloro-6-isopropoxy pyridine derivatives are extremely weak bases .
Estimated pKa: ~1.5 to 2.5 (Pyridine is 5.2; 2-alkoxy and 3-halo substitutions reduce basicity).
The Consequence: Salts formed with weak acids (Tartrate, Citrate) will hydrolyze immediately in water. Even HCl salts may dissociate at pH > 2, causing the free base to precipitate in the stomach or upon injection.
Troubleshooting Guide: Salt Screening
Q: My HCl salt is crystalline but precipitates in PBS (pH 7.4). Why?A: This is the Common Ion Effect and pH-dependent solubility.
At pH 7.4, your compound (pKa ~2) is 99.99% un-ionized (free base). The HCl salt only provides solubility in the bottle. Once it hits the buffer, the pH drives the equilibrium to the insoluble free base.
Protocol: The "Gold Standard" Salt Screen for Weak Bases
If you must pursue a salt, follow this strict protocol:
Counter-ion Selection: Only Strong Acids (pKa < -2).
-Cyclodextrin (HP--CD) in 50 mM Phosphate Buffer (pH 3.0). Note: Lower pH helps solubilize the pyridine slightly, aiding complexation.
Process:
Dissolve HP-
-CD in buffer.
Add compound (micronized).
Vortex/Sonicate for 30 mins.
Shake at room temp for 4 hours.
Filter (0.22
m).
Enhancement: If solubility is still low, add 0.5% PVP K30 (Polyvinylpyrrolidone) to prevent crystallization of the complex.
Strategy B: Cosolvent Systems (IV/IP Dosing)
For animal studies where higher loads are needed.
Component
Function
Concentration Range
DMSO
Primary Solubilizer
5% - 10% (Max 10% for IV)
PEG 400
Cosolvent/Stabilizer
30% - 50%
Water/Saline
Diluent
Remainder
Warning: Always add the water last and slowly with vigorous stirring to prevent "crashing out."
Module 4: Troubleshooting FAQs
Q: I see "ghost peaks" or carryover in my HPLC method. Is it solubility?A: Yes. The lipophilic 5-chloro-6-isopropoxy motif binds strongly to C18 columns.
Fix: Switch to a phenyl-hexyl column (better pi-pi interaction management) or add 0.1% Formic Acid + 10% IPA to your needle wash. Ensure your gradient ends with a high organic hold (95% ACN) for at least 2 minutes.
Q: The compound dissolves in DMSO but precipitates immediately when added to cell media.A: This is "Kinetic Solubility" failure.
Fix: Do not pipette directly from 100% DMSO into media. Create an intermediate dilution step:
10 mM Stock in DMSO.
Dilute 1:10 into pure ethanol or PEG400 .
Dilute that intermediate into cell media.
Why? This reduces the local shock of the water/DMSO interface, preventing the formation of micro-precipitates that are invisible to the naked eye but kill bioavailability.
Q: Can I use a prodrug strategy?A: Yes. If the 5-chloro-6-isopropoxy pyridine is the active core, consider a Phosphate Ester prodrug if you have a free hydroxyl elsewhere on the molecule. If not, an N-oxide prodrug (on the pyridine nitrogen) might increase solubility, though metabolic reversion rates must be tested.
References
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2][3][4] Advanced Drug Delivery Reviews, 59(7), 603-616. Link
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today, 11(21-22), 1012-1018. Link
PubChem. (2025).[5] Compound Summary: 2-Chloropyridine (pKa and Physical Properties). National Library of Medicine. Link
Stegemann, S., et al. (2007). When poor solubility becomes an issue: From early stage to proof of concept. European Journal of Pharmaceutical Sciences, 31(5), 249-261. Link
Technical Support Center: Expert Guidance on Handling Hygroscopic Pyridine Methanol Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical answers to common questions and challenges encountered when ha...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical answers to common questions and challenges encountered when handling the hygroscopic nature of pyridine methanol derivatives. These compounds are invaluable building blocks in pharmaceutical and agrochemical synthesis, but their propensity to absorb atmospheric moisture can significantly impact reaction yields, reproducibility, and the integrity of your final products.[1][2][3][4] This resource is designed to equip you with the knowledge and techniques to mitigate these challenges effectively.
Q1: I've noticed my batch of 3-pyridinemethanol has become a viscous liquid, and my reaction yield is lower than expected. What's happening?
A: You are likely observing the direct consequences of the hygroscopic nature of your pyridine methanol derivative.[5] These compounds readily absorb moisture from the atmosphere, which can lead to several problems:
Physical State Changes: As the compound absorbs water, it can change from a solid to a sticky solid or even a viscous liquid, making accurate weighing and handling difficult.[5][6]
Reagent Deactivation: The absorbed water can quench moisture-sensitive reagents commonly used in subsequent reactions, such as organometallics or strong bases. This deactivation is a primary cause of reduced reaction yields.[1]
Side Reactions: Water can participate in undesirable side reactions, leading to the formation of impurities and a more complex product mixture.[1][7] For instance, water can affect the stability and reactivity of pyridine derivatives in solution.[8]
Inaccurate Stoichiometry: If you weigh a sample that has absorbed a significant amount of water, the actual mass of the pyridine methanol derivative will be lower than what you've measured, leading to incorrect stoichiometric ratios in your reaction.
To confirm your suspicion, you can determine the water content of your material using a technique like Karl Fischer titration.[9][10]
Q2: What are the absolute best practices for storing my pyridine methanol derivatives to prevent water absorption?
A: Proper storage is your first and most critical line of defense against moisture contamination. Here’s a breakdown of best practices:
Primary Container: Always store pyridine methanol derivatives in airtight containers.[6] The original manufacturer's container with a tight-fitting cap is often suitable. For added protection, especially after the container has been opened, wrap the cap and neck with Parafilm.
Secondary Containment (Desiccator): Place the primary container inside a desiccator containing an active drying agent (desiccant). This provides a dry microenvironment.[11]
Inert Atmosphere: For highly sensitive applications, storing the compound inside a nitrogen-filled glovebox is the gold standard.[12][13][14][15] This completely isolates the material from atmospheric moisture.
Temperature Control: Store the desiccator or glovebox in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[16][17]
Storage Method
Level of Protection
Best For
Airtight Container
Good
Routine, short-term storage of less sensitive derivatives.
Desiccator
Better
Long-term storage and after the primary container has been opened.
Glovebox
Best
Highly hygroscopic derivatives and moisture-critical reactions.
Q3: My compound has already been exposed to air. Can I dry it before use, and if so, how?
A: Yes, in many cases, you can dry a hygroscopic compound that has absorbed moisture. However, the appropriate method depends on the thermal stability of your specific pyridine methanol derivative.
High Vacuum Drying: Place the compound in a flask or vial and connect it to a high vacuum line (Schlenk line).[18][19][20][21] This is often sufficient for removing surface moisture without the need for heat.
Vacuum Oven: For more stubborn water retention, drying in a vacuum oven at a gentle temperature is effective.[22] Crucially, you must first determine the melting and decomposition points of your compound to avoid degradation. Start with a low temperature (e.g., 30-40 °C) and gradually increase if necessary, while monitoring the compound's integrity.
Azeotropic Distillation: For liquid derivatives, you can sometimes remove water by dissolving the compound in a suitable solvent (like toluene) and then removing the solvent under reduced pressure. The toluene forms an azeotrope with water, which is removed during evaporation.
Caution: Never heat a hygroscopic compound without knowing its thermal stability.[6] Always consult the Safety Data Sheet (SDS) for handling and storage recommendations.[11]
Q4: What are the essential laboratory techniques for handling pyridine methanol derivatives in a moisture-sensitive reaction?
A: To ensure the success of your moisture-sensitive reactions, you must employ air-free techniques. The two primary methods are using a Schlenk line or a glovebox.
The diagram below outlines the key steps for safely handling a hygroscopic solid, such as a pyridine methanol derivative, using a Schlenk line.[18][23]
Caption: Workflow for handling hygroscopic solids using a Schlenk line.
Key Experimental Protocol: Transferring a Hygroscopic Solid via Schlenk Line
Glassware Preparation: Ensure all glassware (reaction flask, stir bar, etc.) is thoroughly dried in an oven (e.g., >120 °C for at least 4 hours) and assembled while hot.[24]
System Purge: Connect the assembled glassware to the Schlenk line. Evacuate the flask under vacuum and then backfill with a dry, inert gas (like argon or nitrogen). Repeat this "purge cycle" at least three times to remove atmospheric air and moisture.[19]
Weighing: On a balance, quickly weigh the desired amount of the pyridine methanol derivative into a small vial. Minimize the time the container is open to the air.[6]
Transfer: Briefly remove the stopper from your reaction flask while maintaining a positive flow of inert gas out of the opening (a "counterflow"). Quickly add the weighed solid to the flask and immediately reseal the system.
Solvent Addition: Add your anhydrous solvent to the reaction flask via a cannula or a dry syringe.[25]
Q5: How can I be certain my solvents are dry enough for reactions involving these derivatives?
A: Commercially available "anhydrous" solvents can absorb moisture after being opened.[1] It is best practice to use freshly dried and deoxygenated solvents.
Solvent Purification Systems: Many labs use solvent purification systems (stills) that dispense anhydrous solvents under an inert atmosphere. This is the most reliable method.
Drying Agents: You can dry solvents using appropriate drying agents. For example, magnesium sulfate or calcium chloride can be used to remove residual water from some organic solutions.[26]
Verification: The water content of your solvent can be quantitatively measured using Karl Fischer titration, which is the gold standard for water determination in organic liquids.[9][27]
Drying Agent
Suitable for
Notes
Anhydrous Magnesium Sulfate (MgSO₄)
Ethers, esters, halogenated hydrocarbons
Fast-acting and has a high capacity for water.[26]
Anhydrous Sodium Sulfate (Na₂SO₄)
Wide range of organic solvents
Neutral, but slower and has a lower capacity than MgSO₄.[11][26]
Anhydrous Calcium Chloride (CaCl₂)
Hydrocarbons, ethers, alkyl halides
Cannot be used with alcohols or amines as it forms complexes.[26]
Molecular Sieves (3Å or 4Å)
Many common organic solvents
Very effective at removing water to low levels. Must be activated before use.
References
Schlenk line - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved February 14, 2026, from [Link]
Asynt. (2023, February 6). What is a Schlenk Line - plus the Schlenk Line Survival Guide. Retrieved February 14, 2026, from [Link]
Rioux, R. M., Sathe, A., & Chen, Z. (2017, July 14). Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. JoVE (Journal of Visualized Experiments). Retrieved February 14, 2026, from [Link]
Borys, A. (n.d.). The Schlenk Line Survival Guide. Retrieved February 14, 2026, from [Link]
Edwards Vacuum. (n.d.). What are schlenk lines? Retrieved February 14, 2026, from [Link]
Asaclean® Purging Compounds. (2018, July 3). 5 Tips to Help Process Dry Hygroscopic Resins. Retrieved February 14, 2026, from [Link]
Daley, C. J. (n.d.). GLOVEBOX USAGE. University of San Diego. Retrieved February 14, 2026, from [Link]
B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. Retrieved February 14, 2026, from [Link]
Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Retrieved February 14, 2026, from [Link]
Google Patents. (n.d.). US3972128A - Process for drying hygroscopic materials.
Saeloh, D., et al. (2017). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. PMC. Retrieved February 14, 2026, from [Link]
Laboteq. (2024, April 3). Laboratory Glove Box – The Full and Complete Guide. Retrieved February 14, 2026, from [Link]
Cleanroom Technology. (2018, May 4). Safely handling air-sensitive products. Retrieved February 14, 2026, from [Link]
Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. r/chemistry. Retrieved February 14, 2026, from [Link]
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved February 14, 2026, from [Link]
PubChem. (n.d.). 3-Pyridinemethanol. Retrieved February 14, 2026, from [Link]
EPFL. (n.d.). Glove box. Retrieved February 14, 2026, from [Link]
Protect IU. (n.d.). Storage of Laboratory Chemicals: Research Safety. Retrieved February 14, 2026, from [Link]
U.S. Environmental Protection Agency. (n.d.). Methods for the Determination of Organic Compounds in Drinking Water. Retrieved February 14, 2026, from [Link]
Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals? r/labrats. Retrieved February 14, 2026, from [Link]
Trustrade. (2023, September 16). Storage conditions for chemicals in the laboratory. Retrieved February 14, 2026, from [Link]
Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents. Retrieved February 14, 2026, from [Link]
Ortega, I. K., et al. (2012). Reactions of H+(pyridine)m(H2O)n and H+(NH3)1(pyridine)m(H2O)n with NH3: experiments and kinetic modelling. Atmospheric Chemistry and Physics. Retrieved February 14, 2026, from [Link]
Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved February 14, 2026, from [Link]
ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved February 14, 2026, from [Link]
HepatoChem. (2016, September 14). How do you handle hygroscopic salts? Retrieved February 14, 2026, from [Link]
University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved February 14, 2026, from [Link]
ResearchGate. (2017, July 25). Procedure for determination of moisture content in any organic compound and how they affect the properties of organic compound? Retrieved February 14, 2026, from [Link]
Lee, J. K., et al. (2022). Sprayed water microdroplets containing dissolved pyridine spontaneously generate pyridyl anions. Proceedings of the National Academy of Sciences. Retrieved February 14, 2026, from [Link]
Bai, Z., et al. (2021). Effects of water on pyridine pyrolysis. UCL Discovery. Retrieved February 14, 2026, from [Link]
DigitalOcean. (n.d.). Effect of water-methanol binary solvent system in the green synthesis of copper nanoparticles with derived from tobacco leaf. Retrieved February 14, 2026, from [Link]
El-Shall, M. S., et al. (2007). Hydrogen Bonding Interactions of Pyridine•+ with Water: Stepwise Solvation of Distonic Cations. The Journal of Physical Chemistry A. Retrieved February 14, 2026, from [Link]
IntechOpen. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved February 14, 2026, from [Link]
Research & Reviews: Journal of Chemistry. (2021, August 23). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. Retrieved February 14, 2026, from [Link]
Journal of Molecular and Organic Chemistry. (n.d.). A Brief View on Pyridine Compounds. Retrieved February 14, 2026, from [Link]
RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. Retrieved February 14, 2026, from [Link]
The Journal of Chemical Physics. (2007, November 7). Comparative study of the interaction of pyridine with polycrystalline Ag and amorphous solid water. Retrieved February 14, 2026, from [Link]
ChemBK. (2024, April 9). 2-pyridylmethanol. Retrieved February 14, 2026, from [Link]
Agency for Toxic Substances and Disease Registry. (n.d.). PUBLIC HEALTH STATEMENT PYRIDINE. Retrieved February 14, 2026, from [Link]
RSC Publishing. (n.d.). Pyridone-Pyridol Tautomerism in 2-Hydroxypyridines with[20][21]. Retrieved February 14, 2026, from [Link]
1H NMR spectrum of [5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol
Part 1: Executive Summary & Strategic Context The Molecule: [5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol (CAS: 1005483-81-9) is a high-value pharmacophore, serving as a critical "left-hand" building block in the syn...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Context
The Molecule: [5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol (CAS: 1005483-81-9) is a high-value pharmacophore, serving as a critical "left-hand" building block in the synthesis of GPR119 agonists (e.g., GSK1292263) and Nav1.7 inhibitors. Its structural integrity is pivotal for Structure-Activity Relationship (SAR) profiles, specifically the 5-chloro/6-isopropoxy substitution pattern which modulates metabolic stability and lipophilicity.
The Challenge: In process chemistry, the reduction of the methyl ester precursor (Methyl 5-chloro-6-(propan-2-yloxy)nicotinate ) to the target alcohol is a rate-limiting quality checkpoint. Incomplete reduction or over-reduction (de-halogenation) can compromise downstream coupling reactions.
Guide Objective: This guide provides a definitive 1H NMR comparison between the Product (Alcohol) and its Precursor (Ester) . It moves beyond simple peak listing to explain the diagnostic signals required for real-time reaction monitoring and purity assessment.
Part 2: Structural Analysis & Diagnostic Predictions
Before analyzing the spectra, we must establish the proton environments. The molecule possesses two distinct aromatic protons and an isopropoxy side chain that serves as an internal chemical shift reference.
Signal Assignment Logic (Solvent: DMSO-d₆)
Pyridine H-2 (
ppm):
Environment: Located between the ring nitrogen and the hydroxymethyl group.
Shift: Most deshielded due to the adjacent electronegative nitrogen (
-position).
Multiplicity: Doublet (
Hz) due to meta-coupling with H-4.
Pyridine H-4 (
ppm):
Environment: Flanked by the hydroxymethyl group and the chlorine atom.[1]
Shift: Deshielded, but less so than H-2. The chlorine atom exerts an inductive effect (-I), but the position is
to the nitrogen.
Multiplicity: Doublet (
Hz) due to meta-coupling with H-2.
Isopropoxy Group:
Methine (-CH-): Septet (
ppm). Distinctive pattern.
Methyls (-CH₃): Doublet (
ppm). High intensity integration (6H).
The "Switch" Signals (Reaction Monitoring):
Target (Alcohol): Methylene (-CH₂-) signal at
ppm. In DMSO-d₆, this often appears as a doublet if the hydroxyl proton ( ppm, triplet) is slow to exchange.
Precursor (Ester): Methyl ester singlet (-OCH₃) at
ppm. The disappearance of this singlet is the primary endpoint metric.
Part 3: Comparative Analysis (Product vs. Precursor)
The following table contrasts the 1H NMR profile of the target alcohol against its ester precursor. This comparison is the standard for determining reaction completion.
Table 1: Comparative Chemical Shifts (DMSO-d₆, 400 MHz)
Proton Assignment
Target: Alcohol (ppm)
Precursor: Methyl Ester (ppm)
& Diagnostic Note
Pyridine H-2
8.05 (d, Hz)
8.65 (d, Hz)
Upfield Shift: Reduction of the electron-withdrawing carbonyl to methylene increases electron density on the ring, shielding H-2.
Pyridine H-4
7.75 (d, Hz)
8.20 (d, Hz)
Upfield Shift: Similar shielding effect observed at H-4.
-OCH(CH₃)₂ (Methine)
5.28 (sept, Hz)
5.35 (sept, Hz)
Stable: The isopropoxy environment is distant from the reaction center; minimal shift.
-OCH(CH₃)₂ (Methyls)
1.33 (d, Hz)
1.35 (d, Hz)
Stable: Internal reference standard.
Reaction Center
4.45 (d, -CH₂-)
3.85 (s, -OCH₃)
CRITICAL ENDPOINT: Disappearance of the sharp singlet (3.85) and appearance of the methylene doublet (4.45).
Hydroxyl (-OH)
5.22 (t, Hz)
Absent
Confirmation: Only visible in dry DMSO-d₆; confirms alcohol formation.
Note on Solvent Choice:
DMSO-d₆: Recommended for characterization. It prevents rapid proton exchange, allowing observation of the -OH coupling (triplet) and the -CH₂- doublet.
CDCl₃: Recommended for quick process checks. The -OH signal will likely be a broad singlet or absent, and the -CH₂- will appear as a singlet.
Part 4: Experimental Protocol (Self-Validating)
To ensure reproducible spectra that match the comparative table above, follow this protocol.
1. Sample Preparation:
Mass: Weigh 5–10 mg of the isolated solid.
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).
Tip: Use an ampoule or fresh bottle to minimize water content. Water (
ppm) can overlap with signal integration or accelerate -OH exchange.
Homogenization: Sonicate for 30 seconds. The compound is moderately lipophilic due to the chloro/isopropoxy groups and should dissolve readily.
Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
Source: Fulmer, G. R., et al. Organometallics 2010, 29, 9, 2176–2179.
HPLC Method Development Guide: [5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol Purity Profiling
Executive Summary & Molecule Profile This guide provides a comparative analysis of HPLC methodologies for the purity assessment of [5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol (CAS: 1228665-98-0). This intermediate...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile
This guide provides a comparative analysis of HPLC methodologies for the purity assessment of [5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol (CAS: 1228665-98-0). This intermediate is critical in the synthesis of voxelotor-class therapeutics and other pyridine-based drugs.
The primary analytical challenge lies in the molecule's amphiphilic nature: the hydrophobic 5-chloro and 6-isopropoxy groups contrast with the polar 3-methanol moiety and the basic pyridine nitrogen. Standard C18 methods often suffer from peak tailing due to silanol interactions or inadequate resolution of polar oxidation impurities (e.g., the corresponding aldehyde or acid).
Chemical Profile & Separation Logic
Core Structure: Pyridine ring (weakly basic, pKa ~3-4).
We compare two distinct approaches: the Standard Generic Method (Method A) typically used for initial screening, and the Optimized Selectivity Method (Method B) , designed for high-resolution purity profiling and LC-MS compatibility.
Data Summary Table
Feature
Method A: Generic C18 (Traditional)
Method B: Phenyl-Hexyl (Recommended)
Stationary Phase
C18 (USP L1), 5 µm
Phenyl-Hexyl (USP L11), 3 µm
Separation Mechanism
Hydrophobic Interaction
Hydrophobic + - Interaction
Mobile Phase
Phosphate Buffer (pH 6.5) / ACN
Ammonium Formate (pH 3.8) / Methanol
Peak Shape (Tailing)
Moderate ()
Excellent ()
Impurity Resolution
Poor for positional isomers
High for aromatic substituted impurities
MS Compatibility
No (Non-volatile salts)
Yes (Volatile buffer)
Run Time
15-20 min
10-12 min
Workflow Visualization: Method Selection Logic
Figure 1: Decision tree for selecting the optimal stationary phase and mobile phase modifier for pyridine derivatives.
Detailed Experimental Protocols
Method B: The Optimized Protocol (Recommended)
This method utilizes a Phenyl-Hexyl stationary phase. The phenyl ring on the column packing engages in
- interactions with the pyridine ring of the analyte. This interaction is chemically distinct from pure hydrophobicity, offering superior resolution for chlorinated and alkoxy-substituted impurities.
1. Instrumentation & Conditions
System: HPLC with PDA (Photo Diode Array) or Q-TOF MS.
Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm or 3 µm).
Column Temp: 35°C (Controls viscosity of Methanol).
Solvent A (Buffer): 10 mM Ammonium Formate in water, adjusted to pH 3.8 with Formic Acid.
Why pH 3.8? This pH is sufficiently acidic to suppress the ionization of acidic impurities (like the nicotinic acid precursor) while keeping the pyridine nitrogen protonated/buffered, ensuring sharp peaks.
Procedure: Weigh 10 mg of substance into a 20 mL flask. Dissolve in 10 mL methanol, sonicate for 5 mins, then dilute to volume with water. Filter through 0.22 µm PTFE filter.
Method A: The Traditional Protocol (Alternative)
Use this if Phenyl-Hexyl columns are unavailable or for quick raw material screening.
Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm).
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).
Drawback: The low pH fully protonates the pyridine, effectively making it a cation. While this reduces silanol tailing, it reduces retention time significantly on C18, potentially causing it to co-elute with polar synthesis byproducts.
Scientific Integrity & Troubleshooting (E-E-A-T)
Causality of Experimental Choices
1. Why Phenyl-Hexyl over C18?
Standard C18 columns rely solely on hydrophobic interactions. Pyridine derivatives often exhibit "peak tailing" on C18 due to the interaction between the basic nitrogen of the pyridine and residual acidic silanols on the silica surface. Phenyl-Hexyl phases provide an alternative selectivity mechanism (
- stacking) and are often "end-capped" more rigorously, reducing tailing for basic compounds [1][2].
2. The Role of Methanol vs. Acetonitrile
Acetonitrile has a distinct dipole that can interfere with the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
- overlap between the analyte and the stationary phase. Methanol does not interfere with this interaction. Therefore, when using Phenyl-based columns, Methanol often yields different (and often better) separation selectivity for aromatic isomers than Acetonitrile [3].
3. pH Control
The pKa of the pyridine nitrogen is typically around 5.2, but the electron-withdrawing chlorine (at C5) lowers this pKa, likely to ~3-4.
At pH 6.5 (Method A): The molecule is partially ionized, leading to peak broadening.
At pH 3.8 (Method B): The molecule is consistently protonated. The Ammonium Formate buffer provides ionic strength to mask silanols, resulting in sharper peaks.
Sielc Technologies. "Separation of Pyridine-2-methanol 1-oxide on Newcrom R1 HPLC column." Sielc.com.
National Institutes of Health (NIH). "HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside." PubMed Central.
ResearchGate. "Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative."[8] ResearchGate.net.
Comparing reactivity of 5-chloro vs 5-bromo pyridine methanols
Executive Summary: The "Selectivity vs. Cost" Trade-off In the structural elaboration of pyridine scaffolds, 5-bromo-2-pyridinemethanol and 5-chloro-2-pyridinemethanol are not merely interchangeable halides; they represe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Selectivity vs. Cost" Trade-off
In the structural elaboration of pyridine scaffolds, 5-bromo-2-pyridinemethanol and 5-chloro-2-pyridinemethanol are not merely interchangeable halides; they represent distinct strategic entry points.
The Bromo- Analog is the "Activator." It offers superior kinetics in palladium-catalyzed cross-couplings and is the mandatory choice for lithium-halogen exchange at cryogenic temperatures. It is the "Go-To" for rapid library generation.
The Chloro- Analog is the "Survivor." Its carbon-halogen bond is sufficiently strong to survive conditions that would cleave a bromide (e.g., lithiation at other sites, mild Pd-couplings). It is preferred for cost-sensitive scale-up or when "Chemo-Orthogonality" (reacting one site while preserving the halogen) is required.
Mechanistic Foundations
The divergence in reactivity is rooted in the Bond Dissociation Energy (BDE) and the rate of Oxidative Addition .[1]
Br works with standard catalysts (e.g., Pd(PPh)). Cl needs electron-rich ligands.
Li-Hal Exchange
Inert / Very Slow (-78°C)
Rapid / Quantitative (-78°C)
Br allows generation of nucleophilic pyridine; Cl does not.
Cost
Low
Moderate to High
Cl is preferred for early raw material introduction in scale-up.
Deep Dive: Reactivity in Palladium-Catalyzed Couplings[1][2][3]
The Oxidative Addition Bottleneck
In Suzuki-Miyaura or Buchwald-Hartwig couplings, the reaction initiates with the oxidative addition of Pd(0) into the C-X bond.
5-Bromo: The weaker C-Br bond allows oxidative addition to occur readily with standard triphenylphosphine ligands (
) at mild temperatures (60–80°C).
5-Chloro: The stronger C-Cl bond renders the molecule effectively inert to "standard" Pd catalysts. To couple the chloride, you must use electron-rich, bulky phosphines (e.g., XPhos, SPhos,
) or N-Heterocyclic Carbenes (NHC) to increase the electron density on the Palladium center, forcing the oxidative addition.
Diagram 1: The Chemoselectivity Decision Matrix
Figure 1: Decision matrix for selecting the halogen based on the desired transformation and catalyst availability.
Deep Dive: Lithium-Halogen Exchange (The Critical Differentiator)
This is the sharpest dividing line between the two reagents.
The "Methanol" Complication (Self-Validating System)
Both molecules contain a free hydroxyl (-OH) group. You cannot perform Lithium-Halogen exchange directly without accounting for this proton.
Reaction 1 (Acid-Base): The first equivalent of n-BuLi will deprotonate the -OH to form the Lithium Alkoxide (-OLi).
Reaction 2 (Exchange):
With 5-Bromo: The second equivalent of n-BuLi attacks the Bromine to form the C-Li bond.
With 5-Chloro: The C-Cl bond is too strong. The molecule sits as the alkoxide. If you warm it up to force reaction, you often get benzyne formation or polymerization rather than clean exchange.
Verdict: If you need to turn the C-5 position into a nucleophile (to attack an aldehyde or ketone), you must use the 5-Bromo analog.
Experimental Protocols
Protocol A: Chemoselective Suzuki Coupling of 5-Bromo-2-pyridinemethanol
Objective: Couple the 5-position with a phenyl ring without protecting the alcohol.
Reagents:
5-Bromo-2-pyridinemethanol (1.0 eq)
Phenylboronic acid (1.2 eq)
Pd(PPh
) (3-5 mol%)
Na
CO (2.0 M aq, 3.0 eq)
DME (Dimethoxyethane) / Water (4:1)
Step-by-Step:
Degassing: Charge a reaction vial with the bromide, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Why: Pd(0) is oxygen-sensitive.
Solvent Addition: Add degassed DME and aqueous Na
CO.
Reaction: Heat to 85°C for 4–6 hours.
Note: The free -OH does not interfere with the Pd-cycle, but solubility can be tricky. DME is chosen for its ability to solvate both the polar alcohol and the organic catalyst.
Workup: Cool, dilute with EtOAc, wash with water. The product is the 5-phenyl-2-pyridinemethanol.
Objective: Convert 5-bromo-2-pyridinemethanol to a nucleophile and trap with DMF to make the aldehyde.
Reagents:
5-Bromo-2-pyridinemethanol (1.0 eq)
n-Butyllithium (2.2 eq, 2.5M in hexanes)
DMF (Dimethylformamide) (3.0 eq)
Anhydrous THF
Step-by-Step:
Setup: Flame-dry a flask under Nitrogen. Add the starting material and anhydrous THF. Cool to -78°C .[2]
Deprotonation (Eq 1): Add the first 1.1 eq of n-BuLi dropwise.
Observation: No color change usually. This forms the -OLi alkoxide.
Exchange (Eq 2): Add the second 1.1 eq of n-BuLi dropwise.
Observation: Solution often turns yellow/orange (formation of the pyridyl-lithium species). Stir for 30 mins at -78°C.
Quench: Add DMF (3.0 eq) in one portion. Allow to warm to 0°C.
Validation: The formation of the aldehyde proves the Lithium species existed. If you used the Chloro analog here, you would recover the starting material (5-chloro-2-pyridinemethanol) unchanged.
Strategic Selection: When to use which?
Diagram 2: Orthogonal Functionalization Workflow
Figure 2: Exploiting the reactivity gap. The 5-Br site is reacted first under mild conditions, leaving the 2-Cl site intact for a subsequent, more forcing reaction.
Summary
Use 5-Bromo when:
You need to perform Lithium-Halogen exchange.[2][3][4][5]
You are using standard/cheaper Pd catalysts.
You want the reaction to proceed at lower temperatures.
Use 5-Chloro when:
You need the halogen to survive a reaction happening elsewhere on the molecule.
Cost is the primary driver (and you have the specialized catalysts to force it to react later).
You are performing a "Site-Selective" sequence (react Br first, Cl second).
References
Bond Dissociation Energies in Heterocycles
Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Data supports C-Cl ~96 kcal/mol vs C-Br ~83 kcal/mol).[6]
Mechanisms of Pd-Catalyzed Coupling (Oxidative Addition Rates)
Barrow, R. et al. "Relative Rates of Oxidative Addition of Aryl Halides to Pd(0)." J. Am. Chem. Soc.[2][7]
Lithium-Halogen Exchange in Pyridines
Song, J. J. et al.
Chemoselectivity in Dihalogenated Heterocycles
Handy, S. T. et al. "Chemoselectivity in the Suzuki Coupling of Dihaloheterocycles." Tetrahedron.
Isopropoxy vs. Methoxy Pyridine Derivatives: A Comparative Guide to Aqueous Solubility
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical sciences, the solubility of active pharmaceutical ingredients (APIs) is a cornerstone of drug efficacy and bioavailabilit...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical sciences, the solubility of active pharmaceutical ingredients (APIs) is a cornerstone of drug efficacy and bioavailability. Among the vast array of heterocyclic compounds, pyridine derivatives are a staple in medicinal chemistry. The strategic modification of the pyridine ring with various functional groups allows for the fine-tuning of a molecule's physicochemical properties. This guide provides an in-depth comparison of the aqueous solubility of isopropoxy- versus methoxy-substituted pyridine derivatives, offering a blend of theoretical insights and practical experimental guidance.
The Critical Role of Solubility in Drug Development
Aqueous solubility is a pivotal determinant of a drug's journey through the body, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1] Poor aqueous solubility can severely limit a drug candidate's bioavailability, potentially leading to therapeutic failure.[1] Therefore, a comprehensive understanding and optimization of solubility are paramount in the early stages of drug discovery to mitigate late-stage attrition and accelerate the development of effective therapeutics.[1]
Isopropoxy vs. Methoxy Pyridines: A Physicochemical Standoff
The introduction of an alkoxy group, such as methoxy (-OCH₃) or isopropoxy (-OCH(CH₃)₂), to a pyridine ring can significantly alter its solubility. This alteration is a direct consequence of the interplay between two key molecular properties: lipophilicity and the capacity for hydrogen bonding.
Lipophilicity: The "Fat-Loving" Nature
Lipophilicity, often quantified by the octanol-water partition coefficient (logP), describes a compound's affinity for a non-polar environment over a polar one like water. An increase in the size of the alkyl portion of an alkoxy group generally leads to an increase in lipophilicity.
The isopropoxy group, with its three carbon atoms, is bulkier and more lipophilic than the single-carbon methoxy group. This increased lipophilicity in isopropoxy derivatives typically results in a greater affinity for non-polar environments and, consequently, lower aqueous solubility compared to their methoxy counterparts. This trend is a well-observed phenomenon where increasing the length of an alkyl side chain enhances the hydrophobic character of a molecule.[2]
Hydrogen Bonding: The Key to Aqueous Solubility
The ability of a molecule to form hydrogen bonds with water is a primary driver of its aqueous solubility.[3] The nitrogen atom in the pyridine ring and the oxygen atom of the alkoxy group can both act as hydrogen bond acceptors. Water molecules, being excellent hydrogen bond donors, can interact with these sites, facilitating the dissolution of the pyridine derivative.[4][5]
While both methoxy and isopropoxy groups possess an oxygen atom capable of accepting hydrogen bonds, the steric hindrance imposed by the bulkier isopropyl group can impede the approach of water molecules. This steric effect can lead to a reduction in the number and strength of hydrogen bonds formed between the isopropoxy derivative and water, further contributing to its lower solubility relative to the more accessible methoxy group.
Positional Isomerism: The "Where" Matters
The position of the alkoxy substituent on the pyridine ring (ortho, meta, or para) also plays a crucial role in determining solubility. The electronic effects of the substituent can influence the basicity of the pyridine nitrogen and the overall polarity of the molecule, which in turn affects its interaction with water. For instance, a methoxy group at the 4-position (para) of pyridine has been reported to have limited solubility in water, with one source quantifying it at 1.53E+04 mg/L.[6][7] Information on 2-methoxypyridine is conflicting, with some sources describing it as having "moderate solubility" and others as "practically insoluble".[1][8][9] This highlights the nuanced effects of substituent placement.
Experimental Determination of Aqueous Solubility
To empirically compare the solubility of isopropoxy and methoxy pyridine derivatives, a standardized experimental protocol is essential. The following provides a detailed methodology for determining thermodynamic solubility.
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Protocol
Preparation of Saturated Solutions:
Accurately weigh an excess amount of the test compound (e.g., 2-methoxypyridine, 2-isopropoxypyridine, 4-methoxypyridine, 4-isopropoxypyridine) into a glass vial.
Add a precise volume of the desired aqueous medium (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4).
Prepare multiple replicates for each compound.
Equilibration:
Seal the vials to prevent solvent evaporation.
Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure a true thermodynamic equilibrium is reached.
Phase Separation:
After equilibration, carefully remove the vials.
Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
Quantification:
Prepare a series of standard solutions of the test compound of known concentrations in the same aqueous medium.
Analyze the standard solutions and the supernatant/filtrate from the saturated solutions using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.
Calculation:
Using the calibration curve, determine the concentration of the test compound in the saturated supernatant/filtrate.
This concentration represents the thermodynamic solubility of the compound under the tested conditions.
Data Summary and Comparison
Table 1: Predicted Physicochemical Properties and Their Impact on Aqueous Solubility
Property
Methoxy Pyridine Derivative
Isopropoxy Pyridine Derivative
Expected Impact on Aqueous Solubility
Molecular Weight
Lower
Higher
Higher MW generally correlates with lower solubility.
Lipophilicity (logP)
Lower
Higher
Higher logP leads to lower aqueous solubility.
Hydrogen Bond Acceptors
1 (Oxygen) + 1 (Pyridine N)
1 (Oxygen) + 1 (Pyridine N)
Similar number of acceptor sites.
Steric Hindrance
Low
High
Increased steric hindrance may reduce effective hydrogen bonding with water, lowering solubility.
Predicted Aqueous Solubility
Higher
Lower
The combined effects of lower lipophilicity and reduced steric hindrance favor the methoxy derivative.
Conclusion and Future Directions
The comparative analysis of isopropoxy and methoxy pyridine derivatives strongly suggests that methoxy-substituted pyridines will exhibit higher aqueous solubility than their isopropoxy counterparts. This is primarily attributed to the lower lipophilicity and reduced steric hindrance of the methoxy group, which allows for more effective solvation by water molecules.
For drug development professionals, this guide underscores the importance of considering the size and structure of alkoxy substituents when designing pyridine-based drug candidates. While the isopropoxy group may be desirable for other reasons, such as metabolic stability or target engagement, its negative impact on solubility must be carefully managed. Future work should focus on generating robust, publicly available experimental data for a wide range of alkoxy-substituted pyridines to enable the development of more accurate in-silico solubility prediction models.
References
Chemical Bull. 2-methoxypyridine.
PubChem. 2-Methoxypyridine.
CymitQuimica. 4-methoxypyridine.
Chembk. 2-Methoxypyridine(1628-89-3)MSDS Melting Point Boiling Density Storage Transport.
Parchem. 4-Methoxypyridine (Cas 620-08-6).
Revue Roumaine de Chimie.
CAMEO Chemicals. 4-METHYLPYRIDINE.
ResearchGate. 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.
ResearchG
Cheméo. 4-isopropenylpyridine - Chemical & Physical Properties.
Academia.edu. Effect of anion and alkyl chain length on the structure and interactions of N -alkyl pyridinium ionic liquids.
Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
Wikipedia. 4-Methylpyridine.
ChemicalBook. 4-Methoxypyridine.
JSciMed Central. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I).
Semantic Scholar. Effect of Alkyl-Chain-Length on the Electrochemical Behavior and Diffusion Coefficient of Imidazole- and Pyridine-Based Surfactants in Aqueous Solutions.
In the synthesis of pharmaceutical intermediates, 5-Chloro-6-isopropoxypyridin-3-ylmethanol represents a specific analytical challenge. Unlike simple hydrocarbons, this molecule contains a halogenated pyridine core coupled with an ether linkage.
For the drug development professional, "standard" elemental analysis (EA) is often insufficient due to two primary interference vectors:
Halogen Poisoning: The chlorine atom at position 5 can poison standard copper reduction columns in automated analyzers, leading to nitrogen drift.
Incomplete Combustion: The pyridine ring is thermally stable; without specific catalytic oxidation aids, it often yields low carbon values due to the formation of refractory char or metal carbides.
This guide defines the Gold Standard protocols for validating this compound, comparing automated high-throughput methods against classical "Referee Methods" to ensure data integrity compliant with ICH Q6A specifications.
The Reference Standard: Theoretical Composition
Before any experimental validation, the theoretical mass percentages must be established as the absolute baseline.
The Industry Workhorse
Standard automated analyzers (e.g., Elementar, PerkinElmer) use flash combustion. However, for this chlorinated pyridine, standard configuration fails.
The Modification: You must use Tungsten Trioxide (
) as a combustion aid. prevents the formation of non-volatile metal chlorides and ensures the chlorine is passed as gas, preventing retention in the ash.
The Referee Method
This manual technique involves burning the sample in a pure oxygen atmosphere within a sealed flask containing an absorbing solution.
The Mechanism: The chlorine is converted quantitatively to chloride ions (
) and absorbed into an alkaline solution, then quantified via Ion Chromatography (IC) or Potentiometric Titration.
Best For: Absolute confirmation of Chlorine content and resolving discrepancies in automated data.
Method C: High-Resolution Mass Spectrometry (HRMS)
The Identity Validator
While not a quantitative bulk purity method like EA, HRMS is critical for verifying the presence of the halogen via isotopic abundance.
Best For: Confirming the molecular formula and the specific Chlorine isotope pattern (
vs ratio of ~3:1).
Performance Matrix
Feature
Automated Flash Combustion (Modified)
Schöniger Flask + IC
HRMS (Orbitrap/Q-TOF)
Target Elements
C, H, N (Cl possible but less precise)
Halogens (Cl) , S
Molecular Ion ()
Precision
(Excellent)
(Good)
< 5 ppm mass accuracy
Sample Req.
2–5 mg
10–20 mg
< 1 mg
Interference
Cl can poison reduction tube
Incomplete combustion of soot
Matrix suppression
Throughput
High (5 mins/sample)
Low (30 mins/sample)
High
Verdict
Primary Method for Purity
Gold Standard for Halogen
Identity Confirmation
Detailed Experimental Protocols
Protocol 1: Sample Preparation (Crucial for Pyridines)
Pyridines can be hygroscopic. Moisture errors are the #1 cause of EA failure.
Drying: Dry the sample at 40°C under high vacuum (0.1 mbar) for 4 hours.
Desiccant: Store in a desiccator with
until weighing.
Weighing: Use a microbalance with 0.001 mg resolution. Target sample weight: 2.000 mg ± 0.2 mg.
Protocol 2: Modified Automated CHN (The "Smart" Run)
Objective: Prevent Chlorine Interference.
Capsule: Tin (Sn) capsule.
Additive: Add 10–15 mg of Tungsten Trioxide (
) powder directly over the sample in the capsule.
Why?
acts as an oxygen donor and prevents the formation of volatile copper chlorides in the reduction tube, which would otherwise inflate Nitrogen values.
Furnace Temp: Set combustion tube to 1050°C (boosted oxygen injection: 15 mL).
Calibration: Calibrate using a chlorinated standard (e.g., p-Chlorobenzoic acid) to match the matrix. Do not use simple Acetanilide.[1]
Protocol 3: The Schöniger Flask (Chlorine Determination)
Objective: Absolute quantification of the 17.58% Cl.
Setup: Use a 500 mL thick-walled Erlenmeyer flask with a platinum sample carrier fused to the stopper.
Absorbent: Add 10 mL of 1.0 M NaOH + 3 drops of 30%
(to ensure conversion of any gas to ).
Combustion:
Wrap 10 mg of sample in ashless filter paper (Whatman 42).
Flush flask with pure Oxygen for 30 seconds.
Ignite paper and immediately insert into the flask, inverting to seal with the solvent well.
Quantification:
Allow to stand for 30 mins with intermittent shaking.
Rinse stopper/walls with distilled water.
Titration: Acidify with
and titrate with 0.01 N using a silver electrode (Potentiometric endpoint).
Visualization: The Validation Workflow
The following diagram illustrates the decision logic for accepting or rejecting the elemental analysis data for this specific compound.
Caption: Logical workflow for validating elemental composition, highlighting the critical decision point where Halogen interference necessitates the Schöniger method.
Data Interpretation & Acceptance Criteria
To certify 5-Chloro-6-isopropoxypyridin-3-ylmethanol as a reference standard, the experimental data must meet strict tolerances derived from ICH and ASTM guidelines.
Acceptance Tolerance:
absolute difference from theoretical values for C, H, and N.
Chlorine Specifics: For the Schöniger method, a tolerance of
is acceptable due to the manual nature of the titration.
Common Failure Modes & Fixes:
Low Carbon (< 53.2%): Indicates incomplete combustion of the pyridine ring. Fix: Increase oxygen dose time by 5 seconds or increase
amount.
High Nitrogen (> 7.35%): Indicates Chlorine is breaking through to the TCD detector as
or . Fix: Replace the copper reduction layer in the analyzer; it is likely exhausted/poisoned.
References
ASTM International. (2021). ASTM D5291-21: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants.[2][3] ASTM International. [Link]
Schöniger, W. (1955).[4] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen.[4] Mikrochimica Acta, 43(1), 123–129.[4] (Foundational Method).
International Conference on Harmonisation (ICH). (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[Link]
Royal Society of Chemistry. (2022). High-sensitivity elemental ionization for quantitative detection of halogenated compounds.[5] The Analyst.[4] [Link]
Comparative Guide: 2-Isopropoxy vs. 6-Isopropoxy Pyridine Isomers in Drug Design
This guide provides an in-depth technical comparison between 2-isopropoxy and 6-isopropoxy pyridine motifs. Editorial Note on Isomerism: In an unsubstituted pyridine ring, positions 2 and 6 are chemically equivalent due...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between 2-isopropoxy and 6-isopropoxy pyridine motifs.
Editorial Note on Isomerism: In an unsubstituted pyridine ring, positions 2 and 6 are chemically equivalent due to the axis of symmetry passing through the nitrogen and C4. Therefore, "2-isopropoxy pyridine" and "6-isopropoxy pyridine" are the exact same molecule (CAS: 27016-16-8).
This guide focuses on substituted pyridine scaffolds (e.g., nicotinic acid derivatives, 3-halopyridines), where the presence of a substituent at position 3 or 5 breaks the symmetry, creating distinct 2-isopropoxy (vicinal/ortho-like) and 6-isopropoxy (distal/para-like) regioisomers. These isomers exhibit drastically different synthetic reactivities, metabolic profiles, and physicochemical properties critical for drug development.
Executive Summary
In medicinal chemistry, the choice between a 2-isopropoxy and a 6-isopropoxy substituent on a 3-substituted pyridine scaffold is a strategic decision that impacts metabolic stability , solubility , and target engagement .
Feature
2-Isopropoxy Isomer (Ortho-like)
6-Isopropoxy Isomer (Para-like)
Steric Environment
High steric hindrance; often forces non-planar conformations.
The fundamental difference lies in the proximity of the bulky isopropoxy group (
) to the functional handle at C3 (e.g., amide, carboxylic acid, amine).
2-Isopropoxy (The "Twisted" Isomer): The isopropyl group creates significant steric pressure against the C3 substituent. This often forces the C3 group out of the plane of the pyridine ring.
Consequence: This "twist" disrupts
- stacking in the solid state, significantly lowering the melting point and improving thermodynamic solubility in aqueous media.
Electronic: The oxygen lone pair donates into the ring, but the inductive withdrawal is felt strongly at the adjacent C3 position.
6-Isopropoxy (The "Planar" Isomer): The isopropoxy group is distal to the C3 substituent.
Consequence: The molecule retains a flatter conformation, facilitating crystal packing (lower solubility) but allowing for optimal binding in narrow enzyme pockets where width is restricted.
Diagram: Structural Divergence & Signaling
The following diagram illustrates the structural impact and downstream effects of selecting either isomer.
Figure 1: Decision tree showing the causal relationship between regiochemistry and physicochemical outcomes.
Metabolic Stability & Performance Data
Metabolic Soft Spots
The pyridine ring is susceptible to oxidation by Cytochrome P450 (CYP) enzymes. The position of the isopropoxy group dictates the primary clearance pathway.
N-Oxidation: Pyridines are electron-deficient but can be oxidized at the nitrogen to form N-oxides.
2-Isopropoxy:[1][2][3][4] The bulky isopropyl group effectively "masks" the nitrogen lone pair, drastically reducing N-oxide formation [1].
6-Isopropoxy:[1][3][5] The nitrogen is exposed, making N-oxidation a major clearance pathway.
O-Dealkylation: The isopropyl group itself can be hydroxylated and cleaved (O-dealkylation), leading to the formation of a pyridone.
2-Isopropoxy:[1][2][3][4] While susceptible, the steric bulk of a C3 substituent can hinder the approach of CYP enzymes to the ether oxygen.
6-Isopropoxy:[1][3][5] Highly exposed. Rapid O-dealkylation often converts the molecule to the corresponding 6-pyridone , which is usually inactive and rapidly excreted.
Comparative Data (Representative)
Based on SAR studies of nicotinic acid derivatives (e.g., GPR88 agonists [1]).[6]
Parameter
2-Isopropoxy Analog
6-Isopropoxy Analog
Microsomal Stability ()
> 60 min (High)
15 - 30 min (Low/Moderate)
Primary Metabolite
-dealkylated pyridone (Minor)
-oxide & -dealkylated pyridone (Major)
LogD (pH 7.4)
2.8 (Lower due to polarity exposure)
3.1 (Higher, planar packing)
Aqueous Solubility
High (>100 M)
Moderate (~20-50 M)
Experimental Protocols
A. Synthesis: Regioselective SNAr Reaction
The most common method to install the isopropoxy group is Nucleophilic Aromatic Substitution (SNAr) on a chloropyridine precursor.
Objective: Synthesize 2-isopropoxy-3-cyanopyridine vs. 6-isopropoxy-3-cyanopyridine.
Protocol 1: Synthesis of 6-Isopropoxy Isomer (Facile)
This reaction proceeds rapidly due to lack of steric hindrance.
in iPrOH is often insufficient. Stronger nucleophile (alkoxide) is required.
Dissolve 2-chloro-3-cyanopyridine in THF (0.5 M).
Add NaOiPr solution slowly at 0°C (to prevent side reactions), then warm to Reflux (66°C) or 100°C (if DMF) for 12-24 hours.
Risk:[1] Prolonged heating can lead to the "N-alkyl" side product (N-isopropyl-2-pyridone) via thermal rearrangement [2].
Workup: Aqueous quench, extraction with EtOAc. Careful separation of the O-alkyl product from trace N-alkyl byproduct is required.
B. Diagram: Synthetic Workflow
Figure 2: Synthetic pathways highlighting the kinetic difficulty and byproduct risk associated with the 2-isomer.
References
Jin, C., et al. (2014). "Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation." ACS Chemical Neuroscience, 5(7), 576–587. [Link]
Spivey, A. C., & Arseniyadis, S. (2004). "Nucleophilic Aromatic Substitution of Pyridines." Angewandte Chemie International Edition, 43(41), 5436–5441. [Link]
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(2), 582-612. (Discusses metabolic blocking of pyridine rings). [Link]
Navigating the Disposal of [5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol: A Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities is a paramount responsibility. This guide provides a detailed, step-by-step...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and scientists engaged in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities is a paramount responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of [5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our approach is grounded in established safety protocols for handling chlorinated and pyridine-containing organic compounds.
Understanding the Hazard Profile
Inferred Potential Hazards:
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin and Eye Irritation: Causes skin and serious eye irritation.[1][2]
Respiratory Irritation: May cause respiratory irritation.[3]
These potential hazards underscore the necessity of a meticulous and well-documented disposal plan.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of [5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol is a multi-step process that begins the moment the substance is deemed waste.[4] Adherence to these steps is crucial for maintaining a safe laboratory environment.
Step 1: Waste Identification and Classification
The first critical step is to correctly identify and classify the waste. [5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol, due to its chlorinated pyridine structure, should be classified as a hazardous chemical waste.[5] It is crucial to never mix this waste with non-hazardous materials, as this can create a dangerous reaction or contaminate a larger volume of waste.[5]
Step 2: Personal Protective Equipment (PPE)
Before handling the waste, all personnel must be equipped with the appropriate PPE. The choice of PPE should be based on a thorough risk assessment.[6]
PPE Component
Specification
Rationale
Gloves
Nitrile or other chemically resistant gloves.
To prevent skin contact and absorption.[6][7] Always inspect gloves for tears or punctures before use.[7]
Eye Protection
Chemical safety goggles or a face shield.
To protect against splashes and eye irritation.[1]
Lab Coat
A flame-resistant lab coat.
To protect skin and clothing from contamination.
Respiratory Protection
A NIOSH/MSHA approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization.
To prevent inhalation of potentially toxic dust or vapors.[1]
Step 3: Waste Segregation and Containerization
Proper segregation and containment of hazardous waste are fundamental to safe disposal.[4][8]
Waste Streams: Designate separate, clearly labeled waste containers for solid and liquid forms of [5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol.
Container Type: Use only approved, leak-proof, and chemically compatible containers.[4][5] The original container, if in good condition, is often the best choice.[9]
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the primary hazards (e.g., "Toxic," "Irritant").[10][11]
Container Management: Keep waste containers closed except when adding waste.[4][11] Do not overfill containers; leave at least 10% headspace to allow for expansion.[11]
Step 4: Storage of Hazardous Waste
Designate a specific, well-ventilated area for the temporary storage of hazardous waste, known as a Satellite Accumulation Area (SAA).[5][9]
Location: The SAA should be located at or near the point of generation and away from general laboratory traffic.[9]
Incompatible Wastes: Store containers of [5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol waste segregated from incompatible materials to prevent accidental reactions.[8]
Secondary Containment: Place waste containers in secondary containment trays or bins to contain any potential leaks or spills.[4]
Step 5: Final Disposal
The final disposal of [5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol must be conducted by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [12]
Contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup of the hazardous waste.
Provide a complete and accurate description of the waste to the disposal company, including the chemical name and any known hazards.
Managing Spills and Emergencies
Accidents can happen, and a clear, concise spill response plan is essential.
Minor Spills
For small spills that you are trained and equipped to handle:
Contain the spill using an absorbent material like vermiculite or a spill pillow.[14]
For solid spills, carefully sweep the material into a designated hazardous waste container.[15]
For liquid spills, absorb the material and place the absorbent into a sealed, labeled hazardous waste container.[15]
Decontaminate the area with soap and water, collecting the cleaning materials as hazardous waste.[13]
Major Spills
In the event of a large or uncontrolled spill:
Evacuate the area immediately.
Alert your supervisor and contact your institution's emergency response team or EHS office.
Provide as much information as possible about the spilled chemical.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of [5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol.
Caption: Disposal workflow for [5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol.
By adhering to this comprehensive disposal guide, laboratory professionals can ensure the safe management of [5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol waste, protecting themselves, their colleagues, and the environment.
References
Navigating OSHA Chemical Safety Rules for a Safer Workplace. (2024-04-08). Google Cloud.
Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal. (2021-01-14). HCI Environmental.
How to Safely Handle Dangerous Substances in the Workplace. (2022-03-29). OSHA.com.
HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division.
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC).
Hazardous Waste Disposal Guide. (2023-02-27). Northwestern University Research Safety.
Hazardous Waste and Disposal Consider
OSHA Toxic Chemical Handling and Exposure Procedures. (2023-08-07). Vubiz.
Chemical Hazards and Toxic Substances - Overview.
SPILL CLEANUP QUICK REFERENCE. University of California, Berkeley.
STANDARD OPEARTING PROCEDURE FOR CHLORIN
5.4 Chemical Spill Procedures. Cornell University Environment, Health and Safety.